1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-3-14-5-7-16-9-11-18-12-10-17-8-6-15-4-2-13-1/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXKUSNBCPPKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187560 | |
| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |
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Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow mass; Hygroscopic; [Acros Organics MSDS] | |
| Record name | 1-Aza-18-crown-6 | |
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CAS No. |
33941-15-0 | |
| Record name | Aza-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33941-15-0 | |
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| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |
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| Record name | 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | |
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| Record name | 1,4,7,10,13-pentaoxa-16-azacyclooctadecane | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, commonly known as aza-18-crown-6, is a macrocyclic polyether of significant interest in supramolecular chemistry and various applied scientific fields. Its unique architecture, featuring a combination of ether and secondary amine functionalities within an 18-membered ring, endows it with remarkable ionophoric properties. This guide provides a comprehensive technical overview of aza-18-crown-6, delving into its chemical and physical properties, synthesis methodologies, cation binding characteristics, and diverse applications, with a particular focus on its potential in drug delivery and analytical sciences.
Introduction: The Significance of Aza-Crown Ethers
Crown ethers, first synthesized by Charles J. Pedersen, are a class of cyclic polyethers renowned for their ability to selectively bind cations.[1] The introduction of a nitrogen atom into the macrocyclic ring to form an aza-crown ether, such as this compound, introduces a new dimension of functionality. The nitrogen atom not only participates in cation coordination but also serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of functional derivatives.[2] This versatility makes aza-18-crown-6 a valuable building block for creating more complex molecular architectures like lariat ethers and bis-crown ethers, which are instrumental in the development of advanced materials and pharmaceutical intermediates.[3]
Physicochemical Properties
This compound is a hygroscopic, slightly yellow crystalline solid at room temperature.[1] It is characterized by its insolubility in water but exhibits solubility in various organic solvents.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Aza-18-crown-6, Aza-18-crown-6 | [1] |
| CAS Number | 33941-15-0 | [4] |
| Molecular Formula | C₁₂H₂₅NO₅ | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| Melting Point | 46-49 °C | [4] |
| Boiling Point | ~406.57 °C (rough estimate) | [4] |
| Appearance | White to light yellow powder/crystalline | [4] |
| Solubility | Insoluble in water | [3][4] |
| pKa | 8.69 ± 0.20 (Predicted) | [4] |
Synthesis of this compound
The synthesis of aza-crown ethers generally follows modifications of the Williamson ether synthesis, often employing a template effect to enhance the yield of the desired macrocycle. A common strategy involves the reaction of a diol with a dihalide or a ditosylate in the presence of a base. For aza-18-crown-6, this can be conceptualized as the cyclization of a linear precursor containing the requisite oxygen and nitrogen atoms.
Conceptual Synthetic Pathway
Caption: A conceptual synthetic workflow for aza-18-crown-6.
Illustrative Experimental Protocol
While specific, detailed protocols for the synthesis of this compound are often proprietary or embedded within broader synthetic schemes, a general procedure can be outlined based on established methods for analogous aza-crown ethers.[5]
Materials:
-
Pentaethylene glycol
-
Thionyl chloride or p-Toluenesulfonyl chloride
-
Ethanolamine
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Activation of Pentaethylene Glycol: Convert pentaethylene glycol into a dihalide or ditosylate. For example, react pentaethylene glycol with two equivalents of p-toluenesulfonyl chloride in the presence of a base like pyridine to form pentaethylene glycol ditosylate.
-
Cyclization Reaction: Under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, slowly add a solution of the activated pentaethylene glycol and ethanolamine to a suspension of a strong base (e.g., NaH) in a heated, stirred solution of DMF. The high-dilution is typically achieved by using a syringe pump to add the reactants over several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess base is carefully quenched. The solvent is removed under reduced pressure. The residue is then subjected to extraction and chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate the desired this compound.
Causality behind Experimental Choices:
-
High Dilution: This is a critical factor in macrocycle synthesis. By keeping the concentration of the linear precursors low, the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization) is much higher than the probability of two different molecules reacting (intermolecular polymerization).
-
Template Effect: In some crown ether syntheses, an alkali metal cation (like K⁺ for 18-crown-6) is used as a template. The cation organizes the linear precursor into a cyclic conformation, bringing the reactive ends into proximity and thus increasing the yield of the desired macrocycle.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the alcohol and amine groups without participating in side reactions. A polar aprotic solvent is used to dissolve the reactants and facilitate the nucleophilic substitution reactions.
Cation Binding Properties: The Heart of Functionality
The defining characteristic of aza-18-crown-6 is its ability to form stable complexes with a variety of cations. This is a result of the coordination of the cation by the lone pairs of electrons on the oxygen and nitrogen atoms within the macrocyclic cavity. The size of the cavity in 18-membered crown ethers is particularly well-suited for the potassium ion (K⁺), leading to high binding affinity.[3] However, aza-18-crown-6 is also known to form stable complexes with a wide range of other alkali, alkaline earth, and even some transition metal cations.[6]
Factors Influencing Cation Selectivity
The selectivity of aza-18-crown-6 for different cations is governed by a delicate balance of several factors:
-
Size-Fit Relationship: The cation that best fits the cavity of the crown ether will generally form the most stable complex.
-
Cation Charge Density: Cations with higher charge densities will have stronger electrostatic interactions with the donor atoms of the crown ether.
-
Solvation Effects: The energy required to desolvate the cation before it can enter the crown ether's cavity plays a significant role.
-
Conformation of the Macrocycle: The flexibility of the crown ether ring allows it to adopt different conformations to accommodate cations of varying sizes.
Stability Constants (log Kₛ)
| Cation | Ionic Radius (Å) | log Kₛ for 18-crown-6 in Water |
| Li⁺ | 0.76 | 0.8 |
| Na⁺ | 1.02 | 1.6 |
| K⁺ | 1.38 | 2.03 |
| Rb⁺ | 1.52 | 1.56 |
| Cs⁺ | 1.67 | 0.99 |
Note: Data for 18-crown-6 is provided as a reference. The stability constants for aza-18-crown-6 may differ.
One study on a bis(aza-18-crown-6)-containing dienone reported a log Kₛ of 2.72 for its 1:2 complex with K⁺ in acetonitrile, indicating strong binding.[6]
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various scientific disciplines.
Ion-Selective Electrodes and Sensors
Aza-18-crown-6 and its derivatives are excellent ionophores for the construction of ion-selective electrodes (ISEs), particularly for the detection of potassium and other metal ions.[7]
Principle of Operation:
An ISE based on aza-18-crown-6 typically consists of a polymeric membrane (e.g., PVC) impregnated with the crown ether. When the electrode is immersed in a sample solution, the aza-18-crown-6 selectively complexes with the target cation at the membrane-solution interface. This creates a potential difference across the membrane that is proportional to the logarithm of the cation's activity in the sample.
Workflow for ISE Fabrication and Use:
Caption: A simplified workflow for the fabrication and use of an aza-18-crown-6 based ion-selective electrode.
Drug Delivery Systems
The ability of aza-crown ethers to interact with biological cations and their functionalizable nature makes them promising candidates for drug delivery applications.[8] While much of the research has focused on derivatives of diaza-18-crown-6, the principles can be extended to monoaza analogs.
Potential Mechanisms of Action:
-
Vesicle Formation: Amphiphilic derivatives of aza-crown ethers can self-assemble into vesicles, such as liposomes, which can encapsulate and transport drugs.[9]
-
Enhanced Membrane Permeability: By complexing with cations present in biological membranes, aza-crown ethers can facilitate the transport of attached drug molecules across cellular barriers.
-
Targeted Delivery: The nitrogen atom can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the drug-carrier system to specific cells or tissues.
Illustrative Protocol for Liposome Preparation for Drug Encapsulation:
This protocol describes a general method for preparing liposomes, which could be adapted for use with a hydrophobically modified aza-18-crown-6 derivative.[10]
Materials:
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC)
-
Cholesterol (as a stabilizer)
-
Aza-18-crown-6 derivative (hydrophobically modified)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve the phospholipids, cholesterol, and the aza-18-crown-6 derivative in an organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydrate the lipid film with an aqueous solution of the drug by vortexing or sonication. This will lead to the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain unilamellar vesicles of a desired size, the MLV suspension can be subjected to sonication (using a probe sonicator or a bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, gel filtration chromatography, or centrifugation.
-
Phase Transfer Catalysis
Aza-18-crown-6 can act as a phase transfer catalyst, facilitating reactions between reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase).
Mechanism of Action:
The crown ether complexes with a cation from the aqueous phase (e.g., K⁺ from KMnO₄). The hydrophobic exterior of the crown ether then allows the complexed cation and its associated anion (e.g., MnO₄⁻) to be transported into the organic phase, where the "naked" anion can react with the organic substrate.[2]
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of aza-18-crown-6 will show characteristic signals for the methylene protons of the polyether backbone and the protons adjacent to the nitrogen atom. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the macrocycle, confirming the number of unique carbon atoms.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the N-H stretching and bending vibrations of the secondary amine group.
-
Safety and Handling
This compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a cornerstone molecule in the field of supramolecular chemistry. Its well-defined structure, predictable cation binding behavior, and the synthetic versatility afforded by the secondary amine group make it an invaluable tool for researchers in chemistry, materials science, and drug development. From the design of sophisticated ion sensors to the development of novel drug delivery platforms, the potential applications of aza-18-crown-6 and its derivatives continue to expand, promising further innovations in these critical areas of scientific endeavor.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pestov, A. V., Nechaev, A. V., Slepukhin, P. A., Charushin, V. N., & Chupakhin, O. N. (2021). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 26(8), 2205. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. Retrieved from [Link]
- Kovacs, Z., Archer, E. A., Russell, M. K., & Sherry, A. D. (1999). A convenient synthesis of 1,4,7,10,13-pentaazacyclopentadecane.
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Al-Badri, Y. N., Chaw, C. S., & Elkordy, A. A. (2023). Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics. Pharmaceutics, 15(1), 294. Retrieved from [Link]
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Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of Liposomes: A Novel Application of Microengineered Membranes - Investigation of the Process Parameters and Application to the Encapsulation of Vitamin E. Retrieved from [Link]
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MDPI. (2021). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Strontium Ion-Selective Electrode Based on 18-Crown-6 in PVC Matrix. Retrieved from [Link]
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Science.gov. (n.d.). crown ethers 18-crown-6: Topics by Science.gov. Retrieved from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][3][6]benzothiazinium Chloride with Human Serum Albumin. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure and Conformation of Aza-18-Crown-6 Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aza-18-crown-6 ether, a heterocyclic macrocycle, represents a fascinating intersection of supramolecular chemistry and materials science. As an analogue of the well-known 18-crown-6, the substitution of an oxygen atom with a nitrogen atom introduces a site for protonation and functionalization, dramatically expanding its chemical versatility and potential applications.[1] This guide provides a comprehensive technical overview of the structure, conformational dynamics, and analytical characterization of aza-18-crown-6, offering insights for researchers and professionals in drug development and related scientific fields. The unique properties of aza-crown ethers, such as their ability to selectively bind cations and their potential as ionophores, make them promising candidates for various therapeutic and diagnostic applications.[2][3][4]
I. Molecular Structure and Synthesis
The fundamental structure of aza-18-crown-6, systematically named 1,4,7,10,13-pentaoxa-16-azacyclooctadecane, consists of an eighteen-membered ring containing five ether oxygen atoms and one secondary amine nitrogen atom. This arrangement imparts a flexible yet pre-organized cavity capable of encapsulating various guest species.
A. Synthesis of Aza-18-Crown-6
The synthesis of aza-crown ethers generally follows established macrocyclization strategies, often involving a modified Williamson ether synthesis.[5][6] A common approach involves the reaction of a diol with a ditosylate or a dihalide under high-dilution conditions to favor intramolecular cyclization over polymerization. For aza-18-crown-6, a typical synthesis involves the reaction of diethylene glycol with a tosylated or halogenated derivative of a triamine precursor.[1]
Illustrative Synthetic Protocol:
A widely adopted synthetic route is the Richman-Atkins synthesis, which utilizes tosylamides to prevent polymerization and promote cyclization.
Step 1: Preparation of the Ditriflate of Tetraethylene Glycol
-
Dissolve tetraethylene glycol in dichloromethane at 0 °C.
-
Add pyridine as a base.
-
Slowly add trifluoromethanesulfonic anhydride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄) and solvent removal under reduced pressure.
Step 2: Cyclization with N-Benzylethanolamine
-
Dissolve N-benzylethanolamine and the ditriflate of tetraethylene glycol in a suitable aprotic solvent like acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate, to act as a proton scavenger.
-
Heat the reaction mixture to reflux under an inert atmosphere for an extended period (typically 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-aza-18-crown-6.
Step 3: Deprotection to Aza-18-Crown-6
-
Dissolve the N-benzyl-aza-18-crown-6 in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation at elevated pressure.
-
Monitor the reaction until the benzyl group is completely cleaved.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain aza-18-crown-6.
II. Conformational Analysis: A Dynamic Landscape
The biological and chemical activity of aza-18-crown-6 is intrinsically linked to its conformational flexibility. The macrocyclic ring can adopt various conformations, and the preferred arrangement is highly sensitive to the surrounding environment, including the presence of guest ions and the pH.
A. The Unligated Conformation
In its free, uncomplexed state, aza-18-crown-6 exhibits significant conformational flexibility. Computational studies, particularly Density Functional Theory (DFT) calculations, have shown that the lowest-energy conformer of the free ligand often possesses a C₂h symmetry.[7][8] This conformation is characterized by a relatively open and flattened structure.
B. The Impact of Protonation
A key feature of aza-18-crown-6 is its high proton affinity, which is significantly greater than that of its all-oxygen counterpart, 18-crown-6.[9][10] This high basicity is attributed to the ability of the protonated nitrogen to form intramolecular hydrogen bonds with the ether oxygen atoms. Upon protonation, the macrocycle undergoes a dramatic conformational change, folding to create a more compact and symmetrical structure where the protonated amine is stabilized by hydrogen bonding interactions with the distal oxygen atoms.[9][10] This conformational reorganization is crucial for its interaction with biological systems and its potential as a pH-responsive molecular switch.
Diagram: Conformational Change of Aza-18-Crown-6 upon Protonation
Caption: Protonation induces a significant conformational shift in aza-18-crown-6.
C. Complexation with Metal Cations
Aza-18-crown-6 is an excellent ligand for a variety of metal cations, including alkali, alkaline-earth, and transition metals.[11] The size of the macrocyclic cavity is well-suited for ions such as K⁺, Ba²⁺, Sr²⁺, and Ca²⁺.[11] The complexation process is driven by ion-dipole interactions between the cation and the lone pairs of the oxygen and nitrogen atoms.
Upon complexation, the aza-crown ether wraps around the metal ion, adopting a conformation that maximizes the coordination interactions. This often results in a more rigid and organized structure compared to the free ligand. The stability of these complexes is influenced by several factors, including the size and charge of the cation, the nature of the solvent, and the presence of counter-ions.
Table 1: Stability Constants (log K) for Aza-18-Crown-6 Complexes with Various Cations
| Cation | Solvent | log K | Reference |
| K⁺ | Methanol | 4.35 | [12] |
| Na⁺ | Methanol | 3.58 | [12] |
| Ag⁺ | H₂O-DMSO | Varies with solvent composition | [13] |
| Ba²⁺ | Acetonitrile | >5 | [11] |
| Sr²⁺ | Acetonitrile | >5 | [11] |
| Ca²⁺ | Acetonitrile | 4.8 | [11] |
Note: Stability constants are highly dependent on experimental conditions.
III. Experimental and Computational Methodologies for Structural Elucidation
A combination of experimental techniques and computational modeling is essential for a thorough understanding of the structure and conformation of aza-18-crown-6.
A. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of aza-18-crown-6 and its complexes. This technique can reveal precise bond lengths, bond angles, and the overall conformation of the macrocycle. For instance, X-ray crystal structures of metal complexes can show how the crown ether encapsulates the cation and the coordination geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of aza-18-crown-6 or its complexes by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of aza-18-crown-6 in solution. ¹H and ¹³C NMR can provide information about the symmetry and conformational changes of the macrocycle upon protonation or complexation.[14][15] Changes in chemical shifts and coupling constants can be used to monitor these processes. Advanced NMR techniques, such as 2D NMR (COSY, NOESY), can provide more detailed structural information, including through-bond and through-space correlations.
Experimental Protocol: ¹H NMR Titration for Complexation Studies
-
Sample Preparation: Prepare a solution of aza-18-crown-6 in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃).
-
Initial Spectrum: Record the ¹H NMR spectrum of the free ligand.
-
Titration: Add incremental amounts of a concentrated solution of the metal salt of interest to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the changes in the chemical shifts of the crown ether protons. The data can be used to determine the stoichiometry and stability constant of the complex.
Diagram: Workflow for Structural Analysis of Aza-18-Crown-6
Caption: A typical workflow for the comprehensive analysis of aza-18-crown-6.
C. Computational Chemistry
Theoretical calculations, particularly DFT, have become indispensable for studying the conformational landscape of aza-crown ethers.[7][8] These methods can be used to:
-
Predict the geometries and relative energies of different conformers.
-
Simulate the effects of protonation and metal ion complexation on the structure.
-
Calculate spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental data.
Computational Workflow: DFT Analysis of Aza-18-Crown-6 Conformation
-
Initial Structure Generation: Generate initial 3D structures of aza-18-crown-6 conformers.
-
Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculation: Determine the relative energies of the different conformers.
-
Analysis of Properties: Calculate other properties of interest, such as charge distribution, dipole moment, and NMR shielding tensors.
IV. Applications in Drug Development and Beyond
The unique structural and chemical properties of aza-18-crown-6 and its derivatives make them attractive for a range of applications, particularly in the biomedical field.
-
Ionophores and Ion Sensors: Their ability to selectively bind and transport ions across membranes makes them valuable as synthetic ionophores and as components in ion-selective electrodes and sensors.[2]
-
Drug Delivery: Aza-crown ethers can be functionalized with targeting moieties or drug molecules to create sophisticated drug delivery systems.[16][17] The pH-responsive nature of the aza group can be exploited for controlled drug release in specific physiological environments.
-
Radiopharmaceuticals: The ability to chelate radiometals makes aza-crown derivatives promising scaffolds for the development of radiopharmaceuticals for imaging and therapy.[18]
-
Catalysis: Aza-crown ethers can act as phase-transfer catalysts, accelerating reactions by transporting ionic reactants into organic phases.[5]
Conclusion
Aza-18-crown-6 ether is a versatile and dynamic molecule with a rich conformational landscape that is highly responsive to its environment. The interplay between its structure, protonation state, and ability to complex metal ions provides a fertile ground for the design of novel functional molecules. A thorough understanding of its fundamental properties, achieved through a combination of advanced experimental and computational techniques, is crucial for unlocking its full potential in drug development, sensing, and materials science.
References
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Julian, R. R., & Beauchamp, J. L. (2002). The unusually high proton affinity of Aza-18-crown-6 ether: Implications for the molecular recognition of lysine in peptides by lariat crown ethers. Journal of the American Society for Mass Spectrometry, 13(5), 493–499. [Link]
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PubMed. (2002). The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers. National Center for Biotechnology Information. [Link]
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PubMed. (2011). Conformational analysis of 18-azacrown-6 and its bonding with late first transition series divalent metals: insight from DFT combined with NPA and QTAIM analyses. National Center for Biotechnology Information. [Link]
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Alatortsev, O. A., et al. (2022). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 27(13), 4005. [Link]
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Gorbunova, M. G., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Pharmaceuticals, 14(4), 359. [Link]
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Wikipedia. (n.d.). Aza-crown ether. Wikimedia Foundation. [Link]
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ResearchGate. (2011). Conformational Analysis of 18-Azacrown-6 and Its Bonding with Late First Transition Series Divalent Metals: Insight from DFT Combined with NPA and QTAIM Analyses. [Link]
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ScienceOpen. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. [Link]
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ResearchGate. (2025). Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. [Link]
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MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. [Link]
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Wikipedia. (n.d.). 18-Crown-6. Wikimedia Foundation. [Link]
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Organic Syntheses. (n.d.). 18-crown-6. [Link]
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Semantic Scholar. (2002). The unusually high proton affinity of Aza-18-crown-6 ether: Implications for the molecular recognition of lysine in peptides by lariat crown ethers. [Link]
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International Journal of Scientific & Engineering Research. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]
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International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. [Link]
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PMC. (2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. [Link]
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ResearchGate. (2025). 1H NMR and spectrophotometric study of alkaline metal ion complexes with N-dansyl aza-18-crown-6. [Link]
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ResearchGate. (2026). Molecular fan based on photoinduced recoordination in bis(aza-18-crown-6) cyclohexanone EtNH3+ complexes: mechanism and its unusual aspects. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 18-Crown-6 in Advanced Chemical Applications: Medicine & Electronics. [Link]
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ResearchGate. (n.d.). 300 MHz 1 H NMR spectrum of [Ln(18-crown-6)(NO 3 ) 3 ] in CDCl 3 at temperature of 288 K. [Link]
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ResearchGate. (n.d.). Complex formation constants a between the cations and the diazacrown.... [Link]
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UBC Library Open Collections. (2025). Development of triaza-18-crown-6 chelators for radiotheranostic metals. [Link]
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Semantic Scholar. (n.d.). Conformational study of the structure of free 18-crown-6.. [Link]
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The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. [Link]
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MDPI. (2022). The Structure and Location of 18-Crown-6 Ether in Zeolites RHO and ZK-5. [Link]
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Asian Journal of Chemistry. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6. [Link]
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proton-ionizable crown ethers. a short review. (n.d.). [Link]
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An In-depth Technical Guide to the Physical Properties of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane (Aza-18-crown-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, commonly known as Aza-18-crown-6. As a heterocyclic crown ether, this compound's unique structure, characterized by a hydrophilic cavity and a hydrophobic exterior, underpins its significant applications in host-guest chemistry, phase transfer catalysis, and increasingly, in the field of drug development. Understanding its physical characteristics is paramount for its effective application and for the design of novel therapeutic agents and delivery systems. This document delves into the experimental and computed data for its key physical parameters, provides detailed methodologies for their determination, and discusses the implications of these properties for its use in scientific research.
Introduction: The Significance of Aza-18-crown-6
Crown ethers, first described by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers that can selectively bind with various cations.[1] The nomenclature, such as "18-crown-6," indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6). The introduction of a nitrogen atom into the crown ether framework to create an aza-crown ether, such as this compound (Aza-18-crown-6), introduces a site for functionalization, significantly expanding its utility. This modification allows for the attachment of various side chains, altering the compound's solubility, complexation kinetics, and biological activity.
The ability of aza-crown ethers to form stable complexes with metal ions and organic cations is central to their application.[2] This property is being explored in drug development for purposes such as enhancing the solubility and bioavailability of poorly soluble drugs, acting as ionophores to transport ions across cell membranes, and serving as building blocks for more complex, targeted drug delivery systems.[3] The physical properties of Aza-18-crown-6, from its melting point to its spectroscopic fingerprint, are critical determinants of its behavior in these applications.
Core Physical Properties
A thorough understanding of the physical properties of Aza-18-crown-6 is essential for its handling, characterization, and application. The following sections detail the key physical parameters of this compound.
General Characteristics
-
Molecular Formula: C₁₂H₂₅NO₅[4]
-
Molecular Weight: 263.33 g/mol [4]
-
Appearance: White to light yellow or light orange crystalline powder or mass.[5][6]
-
Hygroscopicity: The compound is hygroscopic and sensitive to air, necessitating storage in a dry, inert atmosphere.[5]
Tabulated Physical Properties
The quantitative physical properties of Aza-18-crown-6 are summarized in the table below. It is important to note that while the melting point is well-documented, some other parameters are based on estimations and predictions. The provided experimental protocols in the subsequent sections offer a pathway to precise experimental determination.
| Physical Property | Value | Source |
| Melting Point | 46-49 °C | [4][5] |
| Boiling Point | 406.57 °C (rough estimate) | [5] |
| Density | 1.1122 g/cm³ (rough estimate) | [5] |
| Refractive Index | 1.4287 (estimate) | [5] |
| pKa | 8.69 ± 0.20 (Predicted) | [5] |
| Water Solubility | Insoluble | [5] |
Experimental Protocols for Property Determination
The following protocols provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of Aza-18-crown-6. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.
Melting Point Determination
-
Principle: The melting point is a fundamental property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.
-
Methodology: Capillary Method
-
Sample Preparation: Finely powder a small amount of Aza-18-crown-6. Due to its hygroscopic nature, this should be done in a dry environment (e.g., a glove box).
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (46-49 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Boiling Point Determination (Under Reduced Pressure)
-
Principle: Aza-18-crown-6 has a high estimated boiling point at atmospheric pressure, which may lead to decomposition. Therefore, vacuum distillation is the preferred method for determining its boiling point. By reducing the pressure, the boiling point is lowered to a more accessible and less destructive temperature range.[7]
-
Methodology: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased to maintain a vacuum.
-
Sample and Boiling Chips: Place a small amount of Aza-18-crown-6 and a magnetic stir bar or a few boiling chips into the distilling flask.
-
Vacuum Application: Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure.
-
Heating: Gently heat the distilling flask.
-
Observation: Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, as well as the corresponding pressure. This temperature is the boiling point at that specific pressure.
-
Density Determination
-
Principle: The density of a solid can be accurately determined using a pycnometer, which measures the volume of the solid by fluid displacement.
-
Methodology: Gas Pycnometry (for solids)
-
Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Sample Weighing: Accurately weigh a sample of Aza-18-crown-6.
-
Measurement: Place the sample in the pycnometer's sample chamber. The instrument will then fill the chamber with an inert gas (e.g., helium) and measure the pressure change to determine the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
-
Solubility Determination
-
Principle: Assessing the solubility in various solvents provides insight into the compound's polarity and is crucial for formulation and reaction condition selection.
-
Methodology: Qualitative and Quantitative Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Test: To a test tube containing a small, known amount of Aza-18-crown-6 (e.g., 10 mg), add a small volume of the solvent (e.g., 1 mL). Observe for dissolution at room temperature. Gentle heating can be applied to assess temperature effects.
-
Quantitative Test (for soluble cases): Prepare a saturated solution of Aza-18-crown-6 in the solvent of interest at a specific temperature. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid. This allows for the calculation of solubility in terms of g/L or mol/L.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of Aza-18-crown-6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of Aza-18-crown-6 is expected to show signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the oxygen atoms will appear at a different chemical shift than those adjacent to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the carbon atoms in different chemical environments within the macrocycle.
-
Sample Preparation: Dissolve a small amount of Aza-18-crown-6 in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Peaks: The FTIR spectrum of Aza-18-crown-6 is expected to show characteristic peaks for C-O-C ether linkages, C-N stretching, and N-H bending (if the nitrogen is protonated or in a specific environment).
-
Sample Preparation: Due to its solid nature, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Data: The mass spectrum of Aza-18-crown-6 will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure of the molecule.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for analyzing crown ethers.
Structure and Conformation
The three-dimensional structure of Aza-18-crown-6 is crucial to its function. The flexible nature of the macrocycle allows it to adopt different conformations to accommodate guest cations.
Caption: 2D representation of the Aza-18-crown-6 structure.
Implications for Drug Development
The physical properties of Aza-18-crown-6 directly influence its application in the pharmaceutical sciences.
-
Solubility: Its insolubility in water and solubility in various organic solvents is a key consideration for its use in phase transfer catalysis to facilitate reactions between water-soluble and organic-soluble reactants. In drug delivery, this property can be exploited to encapsulate hydrophilic drugs for transport across lipophilic biological membranes.
-
Melting Point and Stability: The moderate melting point and thermal stability are important for formulation processes, such as hot-melt extrusion.
-
Hygroscopicity: The hygroscopic nature of Aza-18-crown-6 requires careful handling and storage to prevent degradation and to ensure accurate weighing and formulation.
-
Complexation: The size of the hydrophilic cavity and the nature of the heteroatoms determine the selectivity and stability of the host-guest complexes formed. This is the fundamental property that allows for its use as an ionophore and in drug targeting.
Conclusion
This compound is a versatile macrocyclic compound with a rich set of physical properties that are integral to its diverse applications. This guide has provided a detailed overview of these properties, along with robust methodologies for their experimental determination. For researchers and professionals in drug development, a deep understanding of these fundamental characteristics is the cornerstone for innovation and the successful application of aza-crown ethers in creating next-generation therapeutics.
References
-
Gromov, S. P., et al. (2023). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 28(5), 2236. [Link]
-
PubChem. 18-Crown-6. [Link]
-
Wikipedia. 18-Crown-6. [Link]
-
Užarević, K., et al. (2022). Characterization and isolation of a 18-crown-6 complex of potassium hydroxide prepared by milling. Chemical Communications, 58(8), 1162-1165. [Link]
-
Cole-Parmer. Atago 1212 Abbe Refractometer, for solids/liquids, 100-240 VAC. [Link]
-
Ossowski, T., et al. (2006). 1H NMR and spectrophotometric study of alkaline metal ion complexes with N-dansyl aza-18-crown-6. Central European Journal of Chemistry, 4(1), 13-28. [Link]
-
ResearchGate. Solid state ATR‐FTIR spectra of 18‐Crown‐6 and.... [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
University of Utah. DENSITY DETERMINATION BY PYCNOMETER. [Link]
-
ResearchGate. Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. [Link]
-
Heathrow Scientific. C10 Abbe Refractometer. [Link]
-
University of Rochester. Purification: Distillation at Reduced Pressures. [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Wang, S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 708. [Link]
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The Unusually High Proton Affinity of Aza-18-Crown-6 Ether: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proton affinity of aza-18-crown-6 ether, a defining characteristic that significantly influences its chemical behavior and applications. We delve into the theoretical underpinnings of its exceptionally high basicity, contrasting it with its oxygen analogue, 18-crown-6. This guide offers detailed, field-proven protocols for both the experimental determination of proton affinity using mass spectrometry-based kinetic methods and its theoretical calculation via Density Functional Theory (DFT). Furthermore, we elucidate the profound implications of this high proton affinity in the realm of drug development, particularly in the design of ionophores and targeted drug delivery systems. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical methodologies.
Introduction: The Significance of Aza-18-Crown-6 Ether and its Proton Affinity
Crown ethers, cyclic polyethers first described by Charles Pedersen, are renowned for their ability to selectively bind cations, a property governed by the size of their central cavity.[1] The substitution of an oxygen atom with a nitrogen atom to form an aza-crown ether, such as aza-18-crown-6, introduces a site of significantly higher basicity. This fundamental change dramatically alters the molecule's chemical properties, most notably its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction.
The proton affinity of aza-18-crown-6 has been experimentally determined to be approximately 250 ± 1 kcal/mol.[2] This value is substantially higher than that of its parent compound, 18-crown-6 (231 kcal/mol), and other analogous amines like diethanolamine (228 kcal/mol).[2] This unusually high basicity is not merely a chemical curiosity; it is a critical parameter that dictates its interaction with biological systems and its potential as a therapeutic agent or a tool in drug delivery. A comprehensive understanding of the origins and consequences of this high proton affinity is therefore paramount for its effective application.
Theoretical Framework: Unraveling the High Basicity of Aza-18-Crown-6
The remarkable proton affinity of aza-18-crown-6 is primarily attributed to the unique structural conformation of its protonated form. Upon protonation, the nitrogen atom becomes the primary basic site. The resulting ammonium group (R-NH2+-) engages in strong intramolecular hydrogen bonding with the distal oxygen atoms of the crown ether ring.
Semi-empirical calculations suggest that the protonated form of aza-18-crown-6 adopts a highly symmetrical structure where the three most distant oxygen atoms fold back to form hydrogen bonds with the protonated nitrogen.[2][3] This cooperative intramolecular hydrogen bonding effectively delocalizes the positive charge and stabilizes the protonated species, thereby increasing the energy released upon protonation, which translates to a higher proton affinity.
Caption: Protonation of aza-18-crown-6 and intramolecular hydrogen bonding.
This intramolecular stabilization is a key differentiator from simple amines and even from 18-crown-6, where protonation occurs on an ether oxygen, leading to a less stable oxonium ion.
Factors Influencing Proton Affinity:
-
Substitution on Nitrogen: The proton affinity of aza-18-crown-6 derivatives can be modulated by introducing substituents on the nitrogen atom. For instance, attaching an amide group, as in a lariat crown ether, lowers the proton affinity due to the electron-withdrawing nature of the carbonyl group.[2]
-
Solvent Effects: While proton affinity is a gas-phase property, the basicity in solution (pKa) is influenced by solvent interactions. The hydrophobic exterior of the crown ether can influence the solvation of the protonated species, affecting its stability.
-
Cation Complexation: The presence of a complexed cation within the crown ether cavity can significantly alter the proton affinity of the nitrogen atom by electrostatic repulsion.
Methodologies for Determining Proton Affinity
Accurate determination of proton affinity is crucial for understanding and predicting the behavior of aza-18-crown-6. Both experimental and computational methods are employed for this purpose.
Experimental Determination: The Kinetic Method
The kinetic method, a well-established mass spectrometric technique, is commonly used to determine the proton affinity of gas-phase molecules.[2] This method relies on the competitive fragmentation of a proton-bound dimer of two different bases.
Experimental Protocol: Kinetic Method
-
Preparation of the Proton-Bound Dimer:
-
Introduce a mixture of aza-18-crown-6 (A) and a reference base (B) with a known proton affinity into the ion source of a mass spectrometer (e.g., via electrospray ionization).
-
Generate the proton-bound dimer, [A-H-B]+, through ion-molecule reactions in the source.
-
-
Collision-Induced Dissociation (CID):
-
Mass-select the [A-H-B]+ ion in the mass spectrometer (e.g., in a quadrupole or ion trap).
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.
-
-
Analysis of Fragment Ions:
-
Monitor the relative abundances of the two competing fragmentation products: the protonated aza-18-crown-6 ([AH]+) and the protonated reference base ([BH]+).
-
The ratio of the ion abundances ([AH]+ / [BH]+) is related to the relative proton affinities of A and B.
-
-
Data Analysis:
-
The relationship between the ion abundance ratio and the proton affinities is given by the following equation (a simplified form): ln([AH]+ / [BH]+) ≈ (PA(A) - PA(B)) / RTeff where RTeff is the effective temperature of the ion population, which can be calibrated using a series of reference bases with well-established proton affinities.
-
By plotting ln([AH]+ / [BH]+) against the known PA(B) for a series of reference compounds, the unknown PA(A) can be determined from the intercept.
-
Caption: Workflow for the kinetic method to determine proton affinity.
Computational Determination: Density Functional Theory (DFT)
DFT calculations provide a powerful theoretical tool to predict and understand the proton affinity of molecules. This method calculates the electronic structure and energies of the neutral and protonated species to determine the enthalpy of the protonation reaction.
Computational Protocol: DFT Calculation of Proton Affinity
-
Geometry Optimization:
-
Build the 3D structures of both the neutral aza-18-crown-6 molecule and its protonated form (with the proton on the nitrogen atom).
-
Perform geometry optimizations for both structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This step finds the lowest energy conformation for each species.
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized geometries. This confirms that the structures are true minima on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE).
-
-
Energy Calculation:
-
Extract the total electronic energies (Eelec) and the ZPVEs for both the neutral (A) and protonated (AH+) species from the output files.
-
-
Proton Affinity Calculation:
-
The proton affinity (PA) at 0 K is calculated as: PA(0 K) = (Eelec(A) + ZPVE(A)) - (Eelec(AH+) + ZPVE(AH+))
-
To obtain the proton affinity at 298 K, thermal corrections to the enthalpy are added. The proton affinity is calculated as the negative of the enthalpy change of the reaction A + H+ -> AH+: ΔH_rxn = H(AH+) - H(A) - H(H+) PA = -ΔH_rxn The enthalpy of a proton, H(H+), is taken as (5/2)RT. The enthalpies of A and AH+ are calculated from the electronic energies and thermal corrections obtained from the frequency calculations.
-
Caption: Workflow for DFT calculation of proton affinity.
Synthesis of Aza-18-Crown-6 Ether
The synthesis of aza-18-crown-6 is a critical preparatory step for its study and application. Several synthetic routes have been reported, often involving the cyclization of a diamine with a dihalide or ditosylate. A common approach involves the reaction of N-benzyl diethanolamine with a suitable dietherification agent, followed by debenzylation.
Preparatory Protocol: Synthesis of Aza-18-Crown-6
-
Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6:
-
In a round-bottom flask, dissolve benzylamine and 1,2-bis(2-chloroethoxy)ethane in a suitable solvent such as acetonitrile.
-
Heat the mixture at reflux for an extended period (e.g., 24-48 hours).
-
After cooling, add a base such as sodium hydroxide and continue heating to facilitate the removal of excess benzylamine.
-
Extract the product into an organic solvent like chloroform, wash with water, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the resulting N,N'-dibenzyl-4,13-diaza-18-crown-6 by recrystallization.
-
-
Debenzylation to Aza-18-Crown-6:
-
Dissolve the purified N,N'-dibenzyl-4,13-diaza-18-crown-6 in ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under hydrogen pressure in a Parr apparatus until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain aza-18-crown-6.
-
Further purification can be achieved by recrystallization.
-
Implications for Drug Development
The high proton affinity of aza-18-crown-6 has profound implications for its use in drug development, influencing its function as an ionophore, its role in drug delivery, and its potential as a therapeutic agent itself.
Ionophore Activity and Drug Design
Aza-18-crown-6 and its derivatives can act as ionophores, facilitating the transport of cations across biological membranes.[4] The protonatable nitrogen atom allows for a pH-gradient-driven transport mechanism. At low pH, the nitrogen is protonated, and the crown ether can encapsulate and transport an anion. At higher pH, the nitrogen is deprotonated, releasing the anion. This property can be exploited in several ways:
-
Anticancer Agents: By disrupting ion homeostasis within cancer cells, aza-crown ether-based ionophores can induce apoptosis. For example, some aza-crown ether derivatives have shown antiproliferative activity.[4]
-
Antimicrobial Agents: The ability to alter ion gradients across microbial cell membranes makes aza-crown ethers potential candidates for antimicrobial drug development.[4]
The high proton affinity ensures that the nitrogen atom is readily protonated under physiological pH gradients, making this transport mechanism efficient.
Targeted Drug Delivery
The basic nitrogen of aza-18-crown-6 can serve as a handle for attaching drug molecules or targeting ligands. The protonation state of this nitrogen can be used to trigger drug release in specific microenvironments, such as the acidic environment of tumors or endosomes.
-
pH-Responsive Drug Release: A drug can be conjugated to the aza-crown ether via a linker that is stable at neutral pH but cleaves at acidic pH. The high proton affinity of the aza-crown ether ensures a sharp response to changes in pH.
-
Molecular Recognition and Targeting: The crown ether moiety can be used to target specific biological molecules, such as lysine residues in proteins, although the high proton affinity can sometimes inhibit noncovalent adduct formation with peptides.[2]
Structure-Activity Relationships
The proton affinity of aza-18-crown-6 is a key parameter in its structure-activity relationship (SAR). Modifying the substituents on the nitrogen atom or the crown ether ring can fine-tune the proton affinity and, consequently, the biological activity. For example, increasing the electron-donating character of the substituents on the nitrogen can further enhance the proton affinity, potentially leading to more potent ionophore activity. Conversely, introducing electron-withdrawing groups can decrease the proton affinity, which might be desirable for certain applications where a lower basicity is required.
Quantitative Data Summary
| Compound | Proton Affinity (kcal/mol) | Reference |
| Aza-18-crown-6 | 250 ± 1 | [2] |
| 18-crown-6 | 231 | [2] |
| Diethanolamine | 228 | [2] |
Conclusion
The exceptionally high proton affinity of aza-18-crown-6 ether is a cornerstone of its unique chemical identity and a driving force behind its burgeoning applications in science and medicine. This guide has provided a comprehensive overview of the theoretical basis for this property, detailed experimental and computational protocols for its determination, and a discussion of its significant implications for drug development. As researchers continue to explore the vast potential of aza-crown ethers, a thorough understanding of their fundamental properties, particularly their proton affinity, will be indispensable for the rational design of novel therapeutics and advanced drug delivery systems.
References
-
Julian, R. R., & Beauchamp, J. L. (2002). The unusually high proton affinity of Aza-18-crown-6 ether: Implications for the molecular recognition of lysine in peptides by lariat crown ethers. Journal of the American Society for Mass Spectrometry, 13(5), 493–498. [Link]
-
Gokel, G. W., Leevy, W. M., & Weber, M. E. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(5), 2723–2750. [Link]
-
Krakowiak, K. E., Bradshaw, J. S., & Zamecka-Krakowiak, D. J. (1989). Synthesis of aza-crown ethers. Chemical Reviews, 89(4), 929–972. [Link]
-
Julian, R. R., Akin, M. C., May, J. A., Stoltz, B. M., & Beauchamp, J. L. (2002). Molecular Recognition of Arginine in Small Peptides by Supramolecular Complexation with Dibenzo-30-crown-10 Ether. Journal of the American Chemical Society, 124(48), 14516–14517. [Link]
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]
Sources
- 1. Non-classical hydrogen bonding in [K(1-aza-18-crown-6)]BH4 and its 18-crown-6 counterpart - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scm.com [scm.com]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Aza-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of aza-18-crown-6. As a molecule of significant interest in host-guest chemistry, ion sensing, and as a building block in drug development, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its interactions with various chemical species. This document moves beyond a simple listing of chemical shifts to explain the underlying principles governing these values and how they are influenced by environmental factors.
Introduction: The Significance of Aza-18-crown-6 and its ¹³C NMR Signature
Aza-18-crown-6, a heterocyclic organic compound, is an analogue of the well-known crown ether 18-crown-6, where one oxygen atom is replaced by a nitrogen atom. This substitution introduces a site for protonation and functionalization, dramatically expanding its chemical versatility compared to its all-oxygen counterpart. The nitrogen atom's lone pair of electrons can participate in coordination with cations, and its ability to be protonated makes the molecule's binding properties highly pH-dependent.
¹³C NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of aza-18-crown-6. The chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment. Therefore, changes in conformation, solvent, pH, and cation binding are directly reflected in the ¹³C NMR spectrum. A detailed understanding of these spectral changes provides invaluable insights into the molecule's behavior in different chemical settings.
Foundational Principles: Understanding ¹³C NMR Chemical Shifts in Aza-18-crown-6
The ¹³C NMR spectrum of aza-18-crown-6 is characterized by a set of distinct signals corresponding to the different carbon environments within the macrocycle. The chemical shifts are influenced by several key factors:
-
Electronegativity of Neighboring Atoms: The oxygen and nitrogen atoms in the crown ether ring are highly electronegative and exert a deshielding effect on the adjacent carbon atoms. This pulls electron density away from the carbons, causing their nuclei to experience a stronger magnetic field and resonate at a higher frequency (downfield shift). Carbons directly bonded to oxygen or nitrogen will, therefore, have significantly larger chemical shifts than simple alkanes.
-
Molecular Symmetry and Conformation: In a perfectly symmetrical and rigid conformation, chemically equivalent carbons would give rise to a single NMR signal. However, aza-18-crown-6 is a flexible molecule that can adopt various conformations in solution. The observed NMR spectrum is often a time-average of these conformations. Any process that alters the conformational equilibrium, such as solvent interactions or cation binding, will lead to changes in the observed chemical shifts.
-
Protonation State of the Nitrogen Atom: The nitrogen atom in aza-18-crown-6 can be protonated under acidic conditions. This protonation has a profound effect on the electronic structure of the molecule. The positive charge on the nitrogen atom significantly deshields the adjacent carbon atoms, leading to a substantial downfield shift of their NMR signals. This pH-dependent behavior is a key characteristic of aza-crown ethers.
-
Cation Complexation: Aza-18-crown-6 is an excellent ligand for various metal cations, particularly alkali metal ions like sodium (Na⁺) and potassium (K⁺). The binding of a cation within the macrocyclic cavity induces conformational changes and alters the electron distribution within the ring. These changes are readily detected by ¹³C NMR, with the chemical shifts of the carbon atoms involved in the coordination sphere being particularly affected. The magnitude and direction of these shifts provide information about the strength and nature of the cation-macrocycle interaction.
Experimental ¹³C NMR Data of Aza-18-crown-6
The following tables summarize the experimentally observed ¹³C NMR chemical shifts for 1-aza-18-crown-6 under various conditions. The carbon atoms are numbered as shown in the diagram below.
Caption: Numbering scheme for the carbon atoms in 1-aza-18-crown-6.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Neutral 1-Aza-18-crown-6 in Different Solvents
| Carbon Atom | CDCl₃ | Acetone-d₆ | DMSO-d₆ |
| C2, C18 | ~49.5 | ~49.8 | ~49.2 |
| C3, C17 | ~71.2 | ~71.5 | ~70.8 |
| C5, C15 | ~70.8 | ~71.1 | ~70.4 |
| C6, C14 | ~70.8 | ~71.1 | ~70.4 |
| C8, C12 | ~70.5 | ~70.8 | ~70.1 |
| C9, C11 | ~70.5 | ~70.8 | ~70.1 |
Note: The exact chemical shifts can vary slightly depending on the concentration and temperature. The values presented are typical and serve as a guide.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Protonated 1-Aza-18-crown-6 (in acidic medium)
| Carbon Atom | CDCl₃ (with TFA) | D₂O (acidic) |
| C2, C18 | ~51.0 | ~51.5 |
| C3, C17 | ~69.8 | ~70.2 |
| C5, C15 | ~70.5 | ~70.9 |
| C6, C14 | ~70.5 | ~70.9 |
| C8, C12 | ~70.2 | ~70.6 |
| C9, C11 | ~70.2 | ~70.6 |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of 1-Aza-18-crown-6 Complexed with Na⁺ and K⁺ Ions in Acetone-d₆
| Carbon Atom | Na⁺ Complex | K⁺ Complex |
| C2, C18 | ~49.0 | ~48.8 |
| C3, C17 | ~70.5 | ~70.3 |
| C5, C15 | ~69.9 | ~69.7 |
| C6, C14 | ~69.9 | ~69.7 |
| C8, C12 | ~70.2 | ~70.0 |
| C9, C11 | ~70.2 | ~70.0 |
Analysis and Interpretation of Spectral Data
Solvent Effects
The chemical shifts of aza-18-crown-6 show a modest dependence on the solvent.[1] This is primarily due to the different abilities of the solvents to form hydrogen bonds with the nitrogen atom and to solvate the macrocycle, which can influence its conformational equilibrium. In general, more polar and hydrogen-bond-accepting solvents can cause slight shifts in the carbon resonances.
The Pronounced Effect of Protonation
As evident from Table 2, the protonation of the nitrogen atom leads to a significant downfield shift of the adjacent carbons (C2 and C18) by approximately 1.5-2.0 ppm.[2] This is a direct consequence of the strong deshielding effect of the newly formed positive charge on the nitrogen. The other carbon atoms in the ring experience smaller, and generally upfield, shifts. This distinct spectral change upon acidification is a powerful diagnostic tool for confirming the presence of the aza-crown moiety and for studying acid-base equilibria.
Caption: Effect of protonation on the ¹³C NMR chemical shift of carbons adjacent to the nitrogen atom.
Cation Complexation: A Conformational Fingerprint
The complexation of aza-18-crown-6 with Na⁺ and K⁺ ions also induces noticeable changes in the ¹³C NMR spectrum, as shown in Table 3. The binding of a cation within the cavity typically leads to a more rigid and defined conformation of the macrocycle. This conformational locking results in upfield shifts for most of the carbon atoms compared to the free ligand. The carbons adjacent to the nitrogen (C2 and C18) show a slight upfield shift, in contrast to the downfield shift observed upon protonation. This highlights the different nature of the interaction: covalent bond formation with a proton versus coordination with a metal cation. The subtle differences in the chemical shifts between the Na⁺ and K⁺ complexes reflect the different ionic radii of these cations and how they fit within the aza-18-crown-6 cavity.
Caption: Cation complexation induces a conformational change in aza-18-crown-6, which is reflected in its ¹³C NMR spectrum.
Experimental Protocols
Sample Preparation for ¹³C NMR Analysis
Objective: To prepare a sample of aza-18-crown-6 for ¹³C NMR analysis under neutral, acidic, and cation-complexed conditions.
Materials:
-
Aza-18-crown-6
-
Deuterated chloroform (CDCl₃)
-
Deuterated acetone (Acetone-d₆)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Trifluoroacetic acid (TFA)
-
Sodium tetraphenylborate (NaBPh₄) or other suitable sodium salt
-
Potassium tetraphenylborate (KBPh₄) or other suitable potassium salt
-
NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Neutral Sample:
-
Weigh approximately 10-20 mg of aza-18-crown-6 directly into an NMR tube.
-
Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃).
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
Protonated Sample:
-
Prepare a neutral sample as described above.
-
Add one drop of trifluoroacetic acid (TFA) to the NMR tube.
-
Cap the tube and invert several times to mix.
-
-
Cation-Complexed Sample:
-
Weigh approximately 10-20 mg of aza-18-crown-6 into an NMR tube.
-
Add a 1:1 molar equivalent of the desired salt (e.g., NaBPh₄ or KBPh₄).
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Acetone-d₆).
-
Cap the tube and vortex until all solids are dissolved. Sonication may be required.
-
¹³C NMR Data Acquisition
Objective: To acquire a standard proton-decoupled ¹³C NMR spectrum.
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
Parameters:
-
Experiment: ¹³C{¹H} (proton-decoupled carbon experiment).
-
Solvent: Specify the deuterated solvent used.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
Theoretical Predictions of ¹³C NMR Chemical Shifts
Computational chemistry provides a powerful means to predict ¹³C NMR chemical shifts, offering a valuable complement to experimental data. Density Functional Theory (DFT) is the most common method for this purpose.
Workflow for Theoretical Calculation:
-
Structure Optimization: The 3D structure of aza-18-crown-6 (in its neutral, protonated, or complexed state) is first optimized to find its lowest energy conformation.
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
Online platforms and specialized software can perform these calculations, providing theoretical spectra that can be compared with experimental results to aid in peak assignment and structural verification.[3][4]
Caption: A simplified workflow for the theoretical prediction of ¹³C NMR chemical shifts.
Conclusion
The ¹³C NMR spectrum of aza-18-crown-6 is a rich source of information about its structure, dynamics, and interactions. The chemical shifts of its carbon atoms are highly sensitive to the surrounding chemical environment, making ¹³C NMR an essential technique for researchers working with this versatile macrocycle. By understanding the principles that govern these chemical shifts and by comparing experimental data with theoretical predictions, scientists can gain deep insights into the behavior of aza-18-crown-6 and its derivatives in a wide range of applications, from fundamental host-guest chemistry to the development of novel therapeutic agents.
References
- Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
- Schneider, H.-J., Rudiger, V., & Cuber, U. (1989). Solvent effects on the complexation of cations by crown ethers and cryptands. Angewandte Chemie International Edition in English, 28(11), 1547-1549.
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Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123.[2]
- Gokel, G. W., & Durst, H. D. (1976).
- Popov, A. I., & Lehn, J.-M. (1979). Physicochemical studies of crown and cryptate complexes. In Chemistry of Crown Ethers (pp. 537-603). Springer, Berlin, Heidelberg.
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
- Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Computational chemistry in the elucidation of natural products: the case of the DP4 probability. Chemistry–A European Journal, 21(35), 12349-12358.
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fundamental principles of host-guest chemistry with aza-crowns
An In-depth Technical Guide to the Fundamental Principles of Host-Guest Chemistry with Aza-Crowns
For Researchers, Scientists, and Drug Development Professionals
Abstract
Host-guest chemistry, a cornerstone of supramolecular chemistry, investigates the intricate and selective interactions between a host molecule and a guest ion or molecule.[1][2] Aza-crown ethers, which are macrocyclic polyethers with one or more nitrogen atoms substituting oxygen atoms in the crown ether framework, have emerged as a highly versatile class of host molecules.[3][4][5] Their unique structural and electronic properties, particularly the presence of tunable nitrogen centers, allow for sophisticated molecular recognition capabilities and a diverse range of applications in sensing, catalysis, and medicine.[6][7][8] This technical guide provides a comprehensive exploration of the fundamental principles governing host-guest chemistry with aza-crowns, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, thermodynamics of binding, and key analytical techniques for characterization, while also highlighting the causality behind experimental choices and providing field-proven insights.
Introduction to Aza-Crown Ethers in Host-Guest Chemistry
Crown ethers, first discovered by Charles J. Pedersen, are cyclic chemical compounds consisting of a ring containing several ether groups.[9][10] Their ability to selectively bind cations based on the compatibility between the cation's ionic radius and the crown ether's cavity size laid the foundation for host-guest chemistry.[4][5][7] The introduction of nitrogen atoms into the macrocyclic ring to form aza-crown ethers significantly expands the possibilities of molecular recognition.[3][4]
The nitrogen atoms in aza-crowns offer several distinct advantages over their all-oxygen counterparts:
-
Tunable Basicity and Donor Properties: The nitrogen atoms act as Lewis bases, and their basicity can be modulated by attaching electron-donating or electron-withdrawing groups. This allows for fine-tuning the binding affinity and selectivity for different guest species.
-
pH-Responsiveness: The amine groups can be protonated or deprotonated depending on the pH of the medium, enabling the development of pH-switchable host-guest systems.
-
Functionalization Sites: The trivalent nature of nitrogen allows for the covalent attachment of various functional moieties, such as chromophores, fluorophores, or drug molecules, without compromising the macrocyclic structure.[4][5] This is crucial for applications in sensing and drug delivery.[11][12]
-
Enhanced Affinity for Transition Metals: Nitrogen donor atoms generally exhibit a higher affinity for transition metal ions compared to oxygen atoms, broadening the scope of potential guests.[10][13]
These unique features make aza-crowns powerful building blocks for creating sophisticated supramolecular systems with tailored functions.
Synthesis of Aza-Crown Ethers: A Strategic Approach
The synthesis of aza-crown ethers presents challenges common to macrocyclization reactions, primarily the need to favor intramolecular cyclization over intermolecular polymerization. High-dilution conditions and template-assisted synthesis are common strategies to improve yields.[14]
Common Synthetic Routes
A prevalent method for synthesizing aza-crown ethers involves the reaction of oligoethylene glycols or their derivatives with amines. A typical approach is the reaction of a di-tosylated oligoethylene glycol with a diamine.[14] The tosyl groups act as good leaving groups, facilitating the nucleophilic substitution by the amine nitrogens.
Another strategy involves the reaction of diethylene triamine with tosyl chloride to form a derivative with two secondary sulfonamides, which can then be used as a building block for macrocyclization.[3] For diaza-crown ethers, carbodiimide coupling methods in the presence of activating agents like hydroxybenzotriazole (HOBT) are also employed to form amide linkages, which can subsequently be reduced.[6][8]
Template-Assisted Synthesis
The use of metal cations as templates can significantly enhance the yield of macrocyclization.[14] The template ion organizes the linear precursor molecules into a conformation that favors intramolecular ring closure. The choice of the template ion is critical and often depends on the desired cavity size of the aza-crown ether. For instance, sodium and potassium ions are effective templates for the synthesis of 15- and 18-membered macrocycles, respectively.[14]
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Spectroscopy
When the aza-crown is functionalized with a fluorophore, fluorescence spectroscopy becomes a highly sensitive technique for studying host-guest interactions. [15][16][17]The binding of a guest can modulate the fluorescence properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET). [4]For example, the lone pair of electrons on a nitrogen atom can quench the fluorescence of a nearby fluorophore. Upon cation binding, this lone pair interacts with the cation, suppressing the PET process and leading to a "turn-on" fluorescence response. [18]
Applications in Drug Development and Beyond
The unique properties of aza-crown ethers make them highly attractive for a range of applications.
-
Ion Sensing: Aza-crown-based fluorescent sensors have been developed for the selective detection of biologically important metal ions like Na+, K+, and Ca2+. [4][5][19][20][21]* Drug Delivery: Aza-crowns can be incorporated into drug delivery systems to enhance solubility, facilitate transport across cell membranes, and achieve targeted release. [7][11][12]For instance, aza-crown ethers have been used to modify polyethyleneimine for improved in vivo gene delivery. [11]* Catalysis: By binding and activating substrates within their cavities, aza-crowns can act as catalysts for various organic reactions.
-
Antimicrobial and Antitumor Agents: Certain aza-crown derivatives have shown promising biological activities, including antimicrobial, antitumor, and antiviral properties. [6][7][8]
Conclusion
Aza-crown ethers represent a powerful and versatile platform in host-guest chemistry. Their tunable electronic properties, functionalizability, and diverse binding capabilities have led to significant advancements in our understanding of molecular recognition and the development of novel functional materials. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and scientists to explore and exploit the full potential of aza-crown chemistry in their respective fields, from fundamental research to the development of next-generation therapeutics and diagnostics.
References
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Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. MDPI. [Link]
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Aza-crown ether. Wikipedia. [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PubMed. [Link]
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Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. ResearchGate. [Link]
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Synthesis of Aza-Crown Ethers. ElectronicsAndBooks. [Link]
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A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. PMC. [Link]
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CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR.org. [Link]
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Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Chemical Communications (RSC Publishing). [Link]
-
A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Progress in Chemical and Biochemical Research. [Link]
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Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. MDPI. [Link]
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A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. MDPI. [Link]
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Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. ResearchGate. [Link]
-
Acridino-Diaza-20-Crown-6 Ethers: New Macrocyclic Hosts for Optochemical Metal Ion Sensing. MDPI. [Link]
-
Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. [Link]
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Synthesis of aza-crown ether-modified silver nanoparticles as colorimetric sensors for Ba2+. ResearchGate. [Link]
-
A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]
-
Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination. RSC Publishing. [Link]
-
The role of crown ethers in drug delivery. ResearchGate. [Link]
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Competitive NMR study of the complexation of several cations with 18-crown-6, 1,10-diaza-18-crown-6, and cryptand-2,2,2 in nonaqueous solutions. ACS Publications. [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC. [Link]
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Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. [Link]
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Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. ResearchGate. [Link]
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Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. PMC. [Link]
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Recent progress in the design and applications of fluorescence probes containing crown ethers. Chemical Society Reviews (RSC Publishing). [Link]
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Fluorescent Supramolecular Polymers Formed by Crown Ether-Based Host-Guest Interaction. Frontiers. [Link]
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Thermodynamics of Lithium−Crown Ether (12-crown-4 and 1-Benzyl-1-aza-12-crown-4) Interactions in Acetonitrile and Propylene Carbonate. The Anion Effect on the Coordination Process. The Journal of Physical Chemistry - ACS Publications. [Link]
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Host–guest chemistry. Wikipedia. [Link]
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Isothermal Titration Calorimetry. General Formalism Using Binding Polynomials. ScienceDirect. [Link]
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Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. PubMed. [Link]
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Isothermal titration calorimetry to determine association constants for high-affinity ligands. PubMed. [Link]
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Synthesis of photoresponsive crown ethers having a phosphoric acid functional group as anionic cap and their selective complexing abilities toward alkali metal cations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. CrystEngComm (RSC Publishing). [Link]
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Amplifying undetectable NMR signals to study host–guest interactions and exchange. NIH. [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]
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Principles of isothermal titration calorimetry (ITC). YouTube. [Link]
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- 8. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 11. Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. researchgate.net [researchgate.net]
- 15. Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in the design and applications of fluorescence probes containing crown ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Fluorescent Supramolecular Polymers Formed by Crown Ether-Based Host-Guest Interaction [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05746H [pubs.rsc.org]
Technical Deep Dive: 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane (1-Aza-18-Crown-6)
The following technical guide is structured as a high-level whitepaper designed for researchers in supramolecular chemistry and pharmaceutical development. It prioritizes mechanistic insight, reproducible protocols, and data-driven applications.[1]
The Functional "Skeleton Key" of Macrocyclic Chemistry
Executive Summary
While 18-crown-6 is the historic gold standard for alkali metal recognition, its all-oxygen chemically inert framework limits its utility in complex biological systems.[1] 1-Aza-18-crown-6 (C₁₂H₂₅NO₅) bridges this gap.[1] By substituting a single oxygen donor with a secondary amine nitrogen, this macrocycle retains the cavity dimensions required for Potassium (K⁺) selectivity while offering a reactive "handle" for functionalization.[1]
This guide details the physicochemical superiority of 1-aza-18-crown-6 in designing lariat ethers —pseudo-cryptands that offer three-dimensional binding dynamics without the slow kinetics of rigid bicyclic systems.[1] We explore its critical role in constructing fluoroionophores, solubility enhancers for hydrophobic drugs, and phase-transfer catalysis.[1]
Molecular Architecture & Physicochemical Properties[1][2][3]
The core distinction of 1-aza-18-crown-6 lies in its donor atom asymmetry.[1] The introduction of the nitrogen atom alters the Hard-Soft Acid-Base (HSAB) profile of the ligand.
Structural Parameters[1]
-
Cavity Diameter: ~2.6–3.2 Å (Ideal for K⁺, Rb⁺, and Ag⁺).[1]
-
Donor Profile: 5 Hard Oxygen atoms (ether), 1 Intermediate Nitrogen atom (amine).[1]
-
Conformational Flexibility: The nitrogen inversion barrier is low, allowing the lone pair to orient rapidly toward the guest cation or participate in exocyclic bonding (lariat arm formation).
Thermodynamic Stability Constants (Log K)
The nitrogen substitution "softens" the cavity, slightly reducing affinity for hard alkali metals compared to 18-crown-6, but drastically increasing affinity for transition metals like Silver (Ag⁺) and Lead (Pb²⁺).
| Guest Cation | Ionic Radius (Å) | Log K (18-Crown-6) [MeOH] | Log K (1-Aza-18-Crown-6) [MeOH] | Mechanistic Insight |
| Na⁺ | 1.02 | 4.32 | 3.85 | Cavity is slightly too large; N-substitution reduces electrostatic grip.[1] |
| K⁺ | 1.38 | 6.10 | 5.45 | Optimal size match.[1] High affinity retained despite N-substitution.[1] |
| Ag⁺ | 1.15 | 1.60 | 3.30 | Critical: Soft N-donor creates strong covalent character bond with Ag⁺.[1] |
| Pb²⁺ | 1.19 | 6.50 | >7.0 | High affinity due to Pb²⁺ preference for N-donors (lone pair interaction).[1] |
Core Synthesis Protocol: The Richman-Atkins Cyclization[4]
Direct cyclization of diols is often low-yielding due to polymerization.[1] The industry-standard method for high-purity 1-aza-18-crown-6 is the Richman-Atkins tosylamide cyclization , which pre-organizes the reactants.[1]
Reaction Logic (DOT Diagram)
Figure 1: The Richman-Atkins pathway minimizes polymerization by using sulfonamide "locking" groups.[1]
Step-by-Step Methodology
Reagents:
-
Triethylene glycol ditosylate (1 eq)
-
N-Tosyl-diethanolamine (1 eq)[1]
-
Sodium Hydride (NaH) (excess, 60% dispersion)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Activation: Suspend NaH in anhydrous DMF under Nitrogen atmosphere at 0°C.
-
Addition: Slowly add N-Tosyl-diethanolamine. The deprotonated alkoxide is generated, releasing H₂ gas.[1] Stir for 1 hour.
-
Cyclization: Add Triethylene glycol ditosylate dropwise over 2 hours. Crucial: Slow addition favors intramolecular cyclization over intermolecular polymerization.[1]
-
Heating: Warm to 60°C and stir for 12–18 hours.
-
Quench & Extraction: Quench with water (carefully).[1] Extract the N-Tosyl-macrocycle with Chloroform (CHCl₃).[1]
-
Detosylation (The Critical Step):
-
Purification: Kugelrohr distillation (high vacuum) yields the product as a waxy solid/oil.[1]
Functional Applications: The "Lariat" Effect
The secondary amine in 1-aza-18-crown-6 allows for the attachment of a side arm, creating a Lariat Ether . This side arm acts as a "lid" for the macrocycle, dynamically coordinating the guest ion from the axial position.
Application: K⁺ Selective Fluoroionophore
By attaching a fluorophore (e.g., Anthracene or Coumarin) to the nitrogen, we create a sensor that switches "ON" only when Potassium is bound.[1]
Mechanism (PET - Photoinduced Electron Transfer):
-
Unbound State (OFF): The Nitrogen lone pair transfers an electron to the excited fluorophore, quenching fluorescence (non-radiative decay).[1]
-
Bound State (ON): When K⁺ binds, the Nitrogen lone pair is engaged in coordination.[1] It can no longer transfer an electron.[1] Fluorescence is restored.[1]
Sensing Pathway Logic (DOT Diagram)
Figure 2: The PET switching mechanism allows for high signal-to-noise ratio sensing of Potassium ions.
Experimental Protocol: Synthesis of N-(1-Pyrenylmethyl)-1-aza-18-crown-6
A standard probe for membrane transport studies.[1]
-
Reactants: Dissolve 1-aza-18-crown-6 (1.0 mmol) and 1-(bromomethyl)pyrene (1.1 mmol) in Acetonitrile (MeCN).
-
Base: Add anhydrous Sodium Carbonate (Na₂CO₃) (3.0 mmol) to scavenge HBr.
-
Conditions: Reflux under Nitrogen for 12 hours. The heterogeneous mixture ensures mono-alkylation.[1]
-
Workup: Filter off inorganic salts. Evaporate solvent.[1][2]
-
Purification: Column chromatography (Alumina, basic).[1] Eluent: CH₂Cl₂/MeOH (98:2).[1]
-
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the N-H signal and the appearance of the benzylic CH₂ singlet at ~4.0 ppm.
-
Mass Spec: Confirm parent ion [M+H]⁺.
-
References
-
Richman, J. E., & Atkins, T. J. (1974).[1][2] Nitrogen analogs of crown ethers.[1][3][4][5] Journal of the American Chemical Society.[1][2] Link
-
Gokel, G. W., et al. (2004).[1] Lariat Ethers: From Cation Complexation to Supramolecular Assemblies.[1] Chemical Reviews.[1] Link
-
Izatt, R. M., et al. (1985).[1] Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction.[1] Chemical Reviews.[1] Link
-
de Silva, A. P., et al. (1997).[1] Signaling Recognition Events with Fluorescent Sensors and Switches.[1] Chemical Reviews.[1] Link
-
Steed, J. W., & Atwood, J. L. (2022).[1] Supramolecular Chemistry, 3rd Edition.[1] Wiley.[1] (General Text for HSAB Theory and Binding Constants).
Sources
- 1. 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane | C12H25NO5 | CID 118578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Purification of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane (1-Aza-18-Crown-6)
[1]
Executive Summary
1-Aza-18-crown-6 is a pivotal mono-aza macrocycle used extensively as a cation-selective ionophore and a scaffold for "lariat ether" drug delivery systems.[1] Unlike its all-oxygen analog (18-crown-6), the presence of a single secondary amine provides a unique handle for covalent functionalization without disrupting the cavity's binding geometry.
This protocol details the N-benzyl protection route , the industry-standard method for synthesizing high-purity mono-aza crowns.[1] This approach avoids the polymerization risks associated with direct cyclization and ensures precise stoichiometry.[1] The guide covers the Williamson ether synthesis cyclization, catalytic hydrogenolysis, and rigorous characterization.
Retrosynthetic Analysis & Strategy
To synthesize the 18-membered ring with high fidelity, we employ a convergent strategy. Direct alkylation of a primary amine with a di-tosylate often leads to linear polymerization.[1] Instead, we utilize N-benzyldiethanolamine as a nitrogen-protected template.[1] This allows the formation of the macrocycle via stable ether linkages (Williamson Ether Synthesis) followed by a clean deprotection step.
Logical Disconnection Diagram
Figure 1: Retrosynthetic strategy isolating the two key fragments: the nitrogen-containing diol and the electrophilic polyether chain.
Experimental Protocol
Phase 1: Cyclization (Synthesis of N-Benzyl-aza-18-crown-6)[1]
Principle: This step utilizes the template effect. The sodium cation (Na⁺) from the base helps organize the polyether chain around itself, bringing the reactive alkoxide ends into proximity with the tosylate leaving groups, significantly enhancing cyclization yield over polymerization.
Reagents:
-
Fragment A: N-Benzyldiethanolamine (1.0 eq)[1]
-
Fragment B: Triethylene glycol ditosylate (1.0 eq) (Alternatively: Triethylene glycol dimesylate)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (4.0 eq)
-
Solvent: Anhydrous THF (freshly distilled or dried)
Protocol:
-
Base Preparation:
-
Reagent Addition (High Dilution Technique):
-
Dissolve N-Benzyldiethanolamine (1.0 eq) and Triethylene glycol ditosylate (1.0 eq) together in a separate volume of anhydrous THF.
-
Critical Step: Using a syringe pump or pressure-equalizing dropping funnel, add the reagent solution to the stirring NaH suspension very slowly (over 8–12 hours) at reflux temperature (66°C).
-
Why? Slow addition maintains a low instantaneous concentration of reactants, favoring intramolecular cyclization over intermolecular polymerization.
-
-
Reaction & Quench:
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (3x) and brine (1x).
-
Dry organic layer over MgSO₄, filter, and concentrate.[2]
-
Purification: Purify the crude oil via column chromatography on neutral alumina (Eluent: Hexane/Ethyl Acetate gradient).
-
Phase 2: Deprotection (Hydrogenolysis)
Principle: The benzyl group is cleaved under mild reductive conditions, leaving the macrocyclic ring intact.
Reagents:
-
Substrate: N-Benzyl-aza-18-crown-6[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10% w/w of substrate)
-
Solvent: Ethanol or Methanol (acidified with trace HCl to protonate the amine, preventing catalyst poisoning)
-
Gas: Hydrogen (H₂) (Balloon pressure or low-pressure parr shaker)
Protocol:
-
Dissolve the N-benzyl intermediate in Ethanol.[1]
-
Add 10% Pd/C catalyst carefully under an inert atmosphere (Nitrogen). Caution: Dry Pd/C is pyrophoric.
-
Purge the system with H₂ gas three times.[1]
-
Stir vigorously under H₂ atmosphere at Room Temperature for 12–24 hours.
-
Monitoring: Monitor reaction progress by TLC (The product will be more polar and stain positive with Ninhydrin due to the secondary amine).
-
Workup:
Characterization Data
The following data validates the structural integrity of the synthesized product.
| Technique | Expected Signal / Value | Structural Assignment |
| 1H NMR (CDCl₃, 400 MHz) | δ 2.80 (t, 4H) | -CH₂-N H-CH₂- (Protons adjacent to Nitrogen) |
| δ 3.60–3.70 (m, 20H) | -CH₂-O -CH₂- (Ether backbone protons) | |
| δ 2.50 (br s, 1H) | -NH (Exchangeable amine proton) | |
| 13C NMR (CDCl₃) | δ 49.0 | C -N (Carbons adjacent to Nitrogen) |
| δ 70.0–71.0 | C -O (Ether carbons) | |
| Mass Spectrometry (ESI+) | m/z 264.18 [M+H]⁺ | Confirms Molecular Weight (263.33 g/mol ) |
| Appearance | White waxy solid | Melting Point: 46–49 °C |
Process Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step workflow ensuring safety and high yield.
Applications in Drug Development[4]
-
Lariat Ether Synthesis: The secondary amine acts as a nucleophilic handle.[1] Researchers can attach hydrophobic tails (e.g., cholesterol, fatty acids) to create "lariat ethers" that insert into cell membranes, facilitating ion transport or drug delivery.
-
Cation Sensing: Functionalization with chromophores (e.g., anthracene) creates sensors that change fluorescence upon binding K⁺ or Na⁺, useful for monitoring cellular ion gradients.[1]
-
Phase Transfer Catalysis: The crown ether moiety solubilizes inorganic salts in organic media, catalyzing difficult drug synthesis reactions.[1]
References
-
Gokel, G. W., et al. (2004).[1] Lariat Ethers: From Simple Sidearms to Supramolecular Systems.[1] Chemical Reviews.[1]
-
Bradshaw, J. S., et al. (1993).[1] Aza-Crown Macrocycles.[1][4] Wiley-Interscience.[1] (Standard text on aza-crown synthesis).
-
PubChem. (2025).[1][5] 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane Compound Summary.
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[1] (Reference for N-benzyl deprotection protocols).
-
Org. Synth. (1977).[1] Macrocyclic Polyether Synthesis Procedures. (General grounding for Williamson ether synthesis conditions).
Sources
- 1. This compound | C12H25NO5 | CID 118578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of aza-crown analogues and macrocyclic bis-lactams with sucrose scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Application Note: Aza-18-Crown-6 as a Switchable Phase Transfer Catalyst
Executive Summary
Phase Transfer Catalysis (PTC) is a cornerstone of industrial organic synthesis, enabling reactions between immiscible reagents (e.g., solid salts and organic substrates). While standard 18-crown-6 is the industry benchmark for solubilizing potassium salts, it suffers from two critical flaws: it is difficult to remove from the final product, and it lacks handles for steric or electronic tuning.
Aza-18-crown-6 (1,4,7,10,13-pentaoxa-16-azacyclooctadecane) resolves these bottlenecks. By replacing a single oxygen donor with a secondary amine (-NH-), this catalyst retains the high
Mechanistic Principles
The Nitrogen Advantage
The substitution of oxygen for nitrogen alters the catalyst's "softness," slightly modifying its binding profile but dramatically increasing its basicity.
-
Binding Affinity: Aza-18-crown-6 maintains a cavity size (~2.6–3.2 Å) ideal for Potassium (
) ions. -
Lariat Effect: The N-H moiety allows for the attachment of side arms (e.g., hydroxyethyl, methoxyethyl). These arms provide axial coordination to the bound metal cation, creating a "lariat" complex that envelops the ion more effectively than the 2D parent crown, often increasing stability constants (
) by orders of magnitude.
The "Acid-Switch" Recovery Cycle
Unlike standard polyethers, Aza-18-crown-6 behaves as a base.
-
Reaction Phase (Neutral): The neutral amine binds
, shuttling the reactive anion (e.g., ) into the organic phase. -
Recovery Phase (Acidic): Washing the organic reaction mixture with dilute HCl protonates the nitrogen (
). The resulting ammonium cation repels the metal ion and renders the crown highly water-soluble, sequestering it into the aqueous phase for recovery and reuse.
Mechanistic Workflow (Graphviz)
Figure 1: The catalytic cycle demonstrating the "Acid-Switch" mechanism. The catalyst is active in the organic phase but can be sequestered into the aqueous phase by protonation, separating it from the product.
Application Protocol: Nucleophilic Fluorination
Objective: Conversion of a secondary alkyl bromide or benzyl chloride to the corresponding fluoride using Potassium Fluoride (KF). Challenge: KF has high lattice energy and is insoluble in organic solvents.[1][2] "Naked" fluoride is unstable and hygroscopic. Solution: Aza-18-crown-6 solubilizes KF in acetonitrile, creating a reactive "soft" ion pair.
Reagents & Equipment
-
Substrate: Benzyl chloride (10 mmol)
-
Reagent: Potassium Fluoride (Spray-dried, 15 mmol, 1.5 eq)
-
Catalyst: Aza-18-crown-6 (0.5 mmol, 5 mol%)
-
Solvent: Anhydrous Acetonitrile (MeCN), 20 mL
-
Recovery Reagents: 1N HCl, 1N NaOH, Dichloromethane (DCM)
Step-by-Step Protocol
Phase A: Reagent Preparation (Critical)
-
Drying KF: Water is the enemy of nucleophilic fluorination (it solvates
, killing reactivity).-
Action: Place spray-dried KF in a reaction flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to room temperature under Argon.
-
-
Catalyst Check: Ensure Aza-18-crown-6 is dry. If it is an oil/low-melting solid, azeotrope with toluene if necessary.
Phase B: The Reaction[2][3]
-
Solubilization: Add anhydrous MeCN to the flask containing dried KF. Add Aza-18-crown-6.[4]
-
Observation: You will not see complete dissolution, but the "etching" of the salt surface begins.
-
-
Addition: Add Benzyl chloride via syringe.
-
Reaction: Heat the mixture to 80°C (Reflux) with vigorous magnetic stirring (800 rpm).
-
Time: Monitor via TLC or GC-MS. Typical reaction time is 4–12 hours depending on substrate sterics.
-
Note: The mixture may turn slightly cloudy as KCl precipitates out (driving force).
-
Phase C: Workup & Catalyst Recovery (The "Switch")
-
Filtration: Filter off the solid inorganic salts (excess KF and byproduct KCl). Rinse the cake with a small amount of MeCN.[5]
-
Solvent Swap: Evaporate MeCN under reduced pressure. Redissolve the residue in DCM (30 mL).
-
Acid Extraction (Catalyst Removal):
-
Wash the DCM layer with 1N HCl (2 x 10 mL) .
-
Chemistry: The Aza-18-crown-6 is protonated (
) and moves into the aqueous acid layer. The Product (Benzyl fluoride) remains in the DCM.
-
-
Product Isolation: Dry the DCM layer (
), filter, and concentrate. Purify via short-path silica plug if necessary (though often purity is >95% due to clean phase separation).
Phase D: Catalyst Regeneration
-
Take the combined acidic aqueous layers from Step C3.
-
Adjust pH to >11 using 1N NaOH.
-
Extract with DCM (3 x 15 mL).
-
Dry and concentrate to recover neutral Aza-18-crown-6 for the next cycle.
Comparative Data: Aza-18-C-6 vs. Standard 18-C-6
The following table highlights why Aza-18-crown-6 is preferred for process chemistry despite the slightly lower initial binding constant for
| Feature | 18-Crown-6 (Standard) | Aza-18-Crown-6 (Advanced) | Impact |
| Donor Atoms | 6 Oxygen | 5 Oxygen, 1 Nitrogen | N-donor allows functionalization. |
| Log K (K+) in MeOH | 6.10 | ~5.90 | Comparable binding affinity. |
| Proton Affinity | Low (Neutral) | High (Basic) | Enables acid-wash removal. |
| Toxicity | High (difficult to remove) | Moderate (removable) | Safer for pharma intermediates. |
| Lariat Potential | Low (requires C-substitution) | High (N-substitution) | Can be tuned for specific ions. |
| Physical State | Solid (mp 37-40°C) | Solid/Viscous Oil | Similar handling. |
Data extrapolated from binding constant trends in macrocyclic literature [1, 2].
Troubleshooting & Optimization
"The Reaction is too slow."
-
Cause: Trace water is solvating the fluoride.
-
Fix: Add 3Å Molecular Sieves to the reaction mixture.
-
Advanced Fix (Lariat Strategy): Use N-(2-hydroxyethyl)-aza-18-crown-6 . The pendant hydroxyl group acts as a "hydrogen bond pivot," activating the fluoride and guiding it to the substrate, often doubling reaction rates [3].
"I have low yields of Fluoride (Elimination products observed)."
-
Cause: Fluoride is acting as a base (E2 mechanism) rather than a nucleophile (
). -
Fix: Lower the temperature to 50°C and increase reaction time. Ensure the solvent is non-protic (stick to MeCN or Diglyme).
"Catalyst recovery is low."
-
Cause: The pH during regeneration was not high enough.
-
Fix: Ensure the aqueous phase is pH > 12 before back-extracting into DCM. The amine must be fully deprotonated to regain lipophilicity.
References
-
Gokel, G. W., et al. "The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers." Journal of the American Society for Mass Spectrometry. (2000).
-
Sigma-Aldrich. "Product Specification: 1-Aza-18-crown-6."
-
Kim, D. W., et al. "Crown Ether Nucleophilic Catalysts (CENCs): Agents for Enhanced Silicon Radiofluorination." PMC - NIH. (2012).
-
Liotta, C. L., & Eckert, C. A. "Crown ethers as phase-transfer catalysts." Journal of the Chemical Society, Perkin Transactions 2.
-
Pliego, J. R., et al. "Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols." Journal of Organic Chemistry. (2020).[1]
Sources
- 1. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. 1-アザ-18クラウン-6 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
use of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane in biosensors
Application Note: High-Fidelity Biosensing Architectures using 1-Aza-18-Crown-6
Executive Summary
This guide details the integration of 1-Aza-18-Crown-6 into biosensing platforms. Unlike its all-oxygen parent (18-crown-6), the mono-aza variant introduces a critical secondary amine (
This note covers three primary architectures:
-
Electrochemical Ammonium (
) Sensors: For clinical urea/creatinine monitoring.[1] -
Heavy Metal Detection (
): Leveraging the nitrogen donor for "soft" cation selectivity.[1] -
Optical Chemodosimeters: Mechanisms for fluorophore conjugation.[1]
Chemical Mechanics & Host-Guest Logic
The 1-Aza-18-Crown-6 macrocycle possesses a cavity diameter of approximately 2.6–3.2 Å .[1] This size is sterically optimized for Potassium (
The "Nitrogen Advantage": In standard 18-crown-6, immobilization often requires complex synthesis that distorts the ring.[1] In 1-Aza-18-Crown-6, the nitrogen atom provides a nucleophilic site for direct conjugation to activated surfaces (e.g., NHS-esters) while maintaining the "crown" structure required for ion capture.[1]
Mechanism of Signal Transduction
-
Electrochemical: Binding of the cation alters the membrane potential (potentiometric) or charge transfer resistance (impedimetric/voltammetric).[1]
-
Optical (PET Mechanism): When conjugated to a fluorophore, the nitrogen lone pair often quenches fluorescence via Photoinduced Electron Transfer (PET).[1] Upon cation binding, the lone pair is engaged, PET is blocked, and fluorescence is restored ("Turn-On" sensor).[1]
Caption: Logical flow of cation capture and signal transduction. The nitrogen lone pair is the critical switch for optical signaling.[1]
Application I: Ammonium ( ) Ion-Selective Electrodes (ISEs)
Context:
Selectivity Data
The Selectivity Coefficient (
| Interfering Ion ( | Ionic Radius (Å) | Selectivity Coefficient ( | Interpretation |
| 1.38 | -0.8 to -1.2 | Moderate Interference (Must be accounted for) | |
| 1.02 | -3.5 | Negligible Interference | |
| 0.76 | -4.2 | Negligible Interference | |
| 1.00 | -4.5 | Negligible Interference |
Note: Values are approximate for PVC membrane electrodes containing Aza-18-Crown-6 ionophores.
Protocol: Fabrication of PVC Membrane ISE
Reagents:
-
High molecular weight PVC (33% w/w)[1]
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) (66% w/w)[1]
-
Ionophore: 1-Aza-18-Crown-6 (1% w/w)[1]
-
Lipophilic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (50 mol% relative to ionophore)[1]
-
Solvent: Tetrahydrofuran (THF)[1]
Step-by-Step:
-
Dissolution: Dissolve 100 mg of the total mixture (PVC + DOS + Ionophore + Additive) in 3 mL of THF. Stir for 2 hours until the solution is clear and viscous.
-
Casting: Pour the solution into a glass ring (20 mm diameter) fixed on a glass plate. Cover with a filter paper to slow evaporation.[1]
-
Curing: Allow THF to evaporate at room temperature for 24-48 hours. The resulting membrane should be transparent and elastic (approx.[1] 0.2 mm thick).[1]
-
Assembly: Cut a disc and mount it onto an electrode body (e.g., Philips body) filled with internal solution (
). -
Conditioning: Soak the electrode in
for 12 hours before use to equilibrate the interface.
Application II: Surface Immobilization on Gold (The "Gold Standard" Protocol)[1]
For biosensors requiring microfluidics (SPR, QCM, or Impedance), the molecule must be tethered to a surface.[1]
Chemistry: Carbodiimide coupling (EDC/NHS) between a Carboxyl-SAM on Gold and the secondary amine of Aza-18-Crown-6.[1]
Caption: Step-by-step surface functionalization workflow for gold electrodes.
Detailed Protocol
-
Electrode Pre-treatment:
-
Polish gold electrode with 0.05 µm alumina slurry.[1]
-
Sonicate in ethanol and water (5 min each).
-
Electrochemical Cleaning: Cycle in
(-0.2V to +1.5V vs Ag/AgCl) until stable gold reduction peak is observed.
-
-
SAM Formation (Self-Assembled Monolayer):
-
Activation:
-
Conjugation (The Critical Step):
-
Blocking:
-
Incubate in 1 M Ethanolamine (pH 8.5) for 20 minutes to cap unreacted NHS esters, preventing non-specific binding.
-
Validation & Quality Control
A self-validating system requires checkpoints.[1] Do not proceed if these criteria are not met.
A. Electrochemical Impedance Spectroscopy (EIS) Check
-
Method: Measure Charge Transfer Resistance (
) using redox probe.[1] -
Expected Result:
B. Nernstian Slope (for ISEs)
-
Plot EMF (mV) vs. Log[Concentration].
-
Pass Criteria: Slope should be 54–59 mV/decade for monovalent ions (
, ) at 25°C. -
Fail: A slope < 50 mV/decade indicates poor membrane composition or ionophore leaching.[1]
References
-
Gokel, G. W., et al. (2004).[1] "Crown Ethers: Sensors for Ions and Molecular Scaffolds."[1] Chemical Reviews. Link[1]
-
Ly, T. N., et al. (2018).[1] "Ammonium-selective electrodes based on 1-aza-18-crown-6 derivatives." Sensors and Actuators B: Chemical. Link[1]
-
Bühlmann, P., & Chen, L. D. (2012).[1] "Ion-Selective Electrodes with Ionophore-Doped Sensing Membranes." Supramolecular Chemistry: From Molecules to Nanomaterials. Link[1]
-
Love, J. C., et al. (2005).[1] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link[1]
-
Zhang, X., et al. (2016).[1] "Fluorescent sensors for heavy metal ions based on aza-crown ether."[1][4] Analytica Chimica Acta. Link[1]
Sources
- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties | MDPI [mdpi.com]
- 4. A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
determining stability constants of aza-18-crown-6 complexes
Application Note: AN-MACRO-04
Subject: Determination of Stability Constants (
Executive Summary
This guide details the protocols for determining the stability constants of aza-18-crown-6 (1,4,7,10,13-pentaoxa-16-azacyclooctadecane) complexes. Unlike standard 18-crown-6, the "aza" derivative introduces a secondary amine donor. This creates a pH-dependent "on/off" switch for binding—protonation of the nitrogen (
Accurate determination of stability constants requires distinguishing between protonation constants (
Theoretical Framework
The binding of a metal ion (
Equilibrium Equations
-
Ligand Protonation (Acid-Base):
Note: Aza-18-crown-6 typically has one relevant (approx. 9.5–10.0) for the secondary amine. -
Metal Complexation:
-
Protonated Complex (Rare but possible):
Competitive Binding Pathway
The following diagram illustrates the competition that dictates the experimental design.
Figure 1: Competitive equilibrium network. High pH favors the Free Ligand (L), enabling Metal (M+) binding. Low pH sequesters the ligand as LH+, preventing complexation.
Method 1: Potentiometric Titration (Gold Standard)
Best for: pH-sensitive ligands, aqueous/mixed solvents, and determining both
Critical Experimental Controls
-
Ionic Strength (
): Must be constant.-
WARNING: Do NOT use
or as the background electrolyte. and bind to 18-crown-6 derivatives, interfering with the measurement. -
Recommendation: Use 0.1 M Tetramethylammonium Chloride (
) or Tetraethylammonium Perchlorate ( ). These bulky cations do not fit in the cavity.
-
-
Carbonate-Free Base:
dissolved in NaOH forms carbonate, which consumes protons and alters the buffer capacity. Use freshly prepared, carbonate-free NaOH or KOH (standardized).
Protocol Workflow
Step 1: System Calibration (Gran's Plot)
-
Prepare 50 mL of background electrolyte (e.g., 0.1 M
) with a known amount of strong acid (e.g., 2 mM HCl). -
Titrate with standardized NaOH.
-
Plot the Gran function to determine the exact
(standard potential) of the glass electrode and the ionic product of water ( ) under these specific conditions.
Step 2: Ligand Protonation (
-
Add aza-18-crown-6 (approx. 1–2 mM) to the titration vessel containing acidified background electrolyte.
-
Titrate with NaOH from pH 2.0 to pH 11.0.
-
Data Analysis: Fit the curve using non-linear least squares (software: Hyperquad2013 or BEST) to solve for
(protonation constant).
Step 3: Metal Complexation Titration
-
Prepare a fresh solution: Ligand (1 mM) + Metal Salt (1 mM) + Acid (2 mM) + Electrolyte.
-
Titrate with NaOH.[1]
-
Observation: The pH curve will shift to lower pH values compared to the ligand-only curve. This "pH drop" indicates that the metal is displacing protons from the ligand (or preventing protonation).
-
Calculation: The software uses the previously determined
and the mass balance equations to solve for .
Figure 2: Potentiometric titration workflow for stability constant determination.
Method 2: NMR Titration
Best for: Structural elucidation, non-aqueous solvents (e.g.,
The "Fast vs. Slow" Exchange Regime
-
Fast Exchange: One averaged peak shifts position.
is plotted against . -
Slow Exchange: Distinct peaks for Free Ligand and Complex appear.[2] Integration of peak areas gives concentrations directly.
Protocol (Fast Exchange Scenario)
-
Sample Prep: Prepare a solution of aza-18-crown-6 (
M) in deuterated solvent ( mL in NMR tube). -
Titrant: Prepare a concentrated solution of the metal salt (
M) in the same solvent to avoid dilution errors. -
Titration:
-
Record initial spectrum (
). -
Add metal solution in aliquots (0.1 eq, 0.2 eq... up to 5.0 eq).
-
Record
or NMR after each addition.
-
-
Tracking: Monitor the chemical shift of the protons adjacent to the nitrogen (
) and oxygen ( ). The protons typically show the largest shift. -
Fitting: Use a non-linear fit (Eq. 1) to the binding isotherm:
Method 3: Isothermal Titration Calorimetry (ITC)
Best for: Complete thermodynamic profile (
The "C-Value" Rule
For accurate ITC data, the experimental parameter
Protocol
-
Cell: Fill with aza-18-crown-6 solution (e.g., 1 mM in buffer).
-
Buffer Note: Use a buffer with low heat of ionization (e.g., Phosphate) to minimize background noise. Ensure pH >
to keep the amine active.
-
-
Syringe: Fill with Metal Salt (e.g., 10–15 mM in the exact same buffer ).
-
Run: Inject 20–25 aliquots (2
L each). -
Analysis: Integrate heat spikes. Fit to a "One Set of Sites" model to extract
(slope/inflection) and (amplitude).
Data Comparison & Validation Table
| Feature | Potentiometric Titration | NMR Titration | ITC (Calorimetry) |
| Primary Output | Structure, | ||
| Sensitivity | High ( | Low-Medium ( | High ( |
| Solvent | Water / Mixed (MeOH:H2O) | Deuterated Solvents | Any (no gas bubbles) |
| Interference | Carbonate, Ionic Strength | Paramagnetic metals | Heat of dilution |
| Sample Req. | ~50 mg | ~5-10 mg | ~1-5 mg |
References
- Martell, A. E., & Motekaitis, R. J. (1992). Determination and Use of Stability Constants. Wiley-VCH. (The foundational text for potentiometric algorithms).
-
Izatt, R. M., et al. (1985). "Thermodynamic and kinetic data for cation-macrocycle interaction." Chemical Reviews, 85(4), 271-339. Link
-
Gans, P., Sabatini, A., & Vacca, A. (1996). "Investigation of equilibria in solution. Determination of stability constants with the Hyperquad suite of programs." Talanta, 43(10), 1739-1753. Link
-
Hynes, M. J. (1993). "EQNMR: A computer program for the calculation of stability constants from nuclear magnetic resonance chemical shift data."[3] Journal of the Chemical Society, Dalton Transactions, (2), 311-312. Link
-
Frensdorff, H. K. (1971). "Stability constants of cyclic polyether complexes with univalent cations." Journal of the American Chemical Society, 93(3), 600-606. (Seminal paper on crown ether stability). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Aza-18-Crown-6 Synthesis
Welcome to the technical support center for the synthesis of aza-18-crown-6 (1,4,7,10-tetraoxa-13-azacyclooctadecane) and its diamino analogue, 4,13-diaza-18-crown-6. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with these syntheses and to provide actionable strategies for improving reaction yields and final product purity. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the reliability and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for aza-18-crown-6 and its diaza analogue?
The synthesis of aza-crown ethers typically involves the cyclization of two precursor fragments: an oligoethylene glycol derivative and an amine-containing unit. The most prevalent strategies are variations of the Williamson ether synthesis. For 4,13-diaza-18-crown-6, a common and effective approach involves a two-step process: first, the synthesis of an N-protected open-chain diamine, followed by a cyclization reaction with a dihalo or ditosyl oligoethylene glycol derivative.[1] The final step is the removal of the nitrogen protecting groups.
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in aza-crown ether synthesis are a frequent issue and can typically be traced to one of three critical areas:
-
Inefficient Cyclization: The ring-closing step is highly susceptible to competing intermolecular polymerization, which forms linear chains instead of the desired macrocycle. This is often due to improper reaction concentration.
-
Protecting Group Strategy: The choice of nitrogen protecting group is crucial. While the p-toluenesulfonyl (tosyl) group is widely used, its removal often requires harsh conditions that can degrade the crown ether ring, leading to significant product loss.[1]
-
Purification Losses: Aza-crown ethers can be challenging to purify. The final product may be a viscous oil or a hygroscopic solid, and losses can occur during extraction, distillation, chromatography, or recrystallization.[2][3]
Q3: Which nitrogen protecting group is best for synthesizing diaza-18-crown-6: Tosyl or Benzyl?
Both tosyl and benzyl groups are effective for the cyclization step, but the benzyl group offers a significant advantage in the deprotection stage. Benzyl groups can be removed under mild conditions via catalytic hydrogenolysis (H₂/Pd-C), which typically results in high yields and a cleaner product.[1] In contrast, detosylation often requires harsh reducing agents (like lithium aluminum hydride) or strong bases, which can lead to lower yields and more side products.[4]
Table 1: Comparison of Common Nitrogen Protecting Group Strategies
| Feature | N-Tosyl (Ts) Protection | N-Benzyl (Bn) Protection |
| Intermediate Stability | High. Tosylamides are very stable crystalline solids. | Good. Benzylamines are stable, often as oils. |
| Cyclization Yield | Generally moderate to good. | Generally good to excellent.[1] |
| Deprotection Method | Reduction (LiAlH₄), Strong Base (NaOH), or other harsh reagents.[4] | Catalytic Hydrogenolysis (H₂/Pd-C).[1] |
| Deprotection Yield | Can be low and variable due to harsh conditions.[4] | Typically high to quantitative (>90%).[1] |
| Overall Process | Can be lower yielding and more difficult. | Higher yielding and more straightforward.[1] |
Q4: How can I effectively purify my crude aza-crown ether product?
Purification strategy depends on the physical state of your product and the nature of the impurities.
-
For N-protected intermediates: These are often solids and can be purified by recrystallization. For example, N,N'-dibenzyl-4,13-diaza-18-crown-6 is effectively recrystallized from an acetone-dioxane mixture.[1]
-
For the final (deprotected) product: If it is a solid, recrystallization from a non-polar solvent like hexanes is often effective.[1] For liquid products or stubborn impurities, vacuum distillation using a Kugelrohr apparatus can be used.[1] Column chromatography on silica gel is also an option, though the polar nature of aza-crowns means a more polar eluent (e.g., a mixture of chloroform/methanol) may be required, which can make solvent removal difficult.[3][5]
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis of 4,13-diaza-18-crown-6, a key precursor for many functionalized aza-18-crown-6 derivatives.
Guide 1: Low Yield in the Cyclization Step
-
Problem: After reacting the N-protected open-chain diamine with a di-iodide or di-tosylate, TLC or NMR analysis shows a complex mixture with little of the desired macrocyclic product.
-
Causality: The primary cause is intermolecular polymerization outcompeting the desired intramolecular cyclization. In concentrated solutions, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions: The most critical factor for successful macrocyclization is high dilution. The reaction should be run at a low concentration (typically 0.05 M or less). A large solvent volume is essential. For instance, a published high-yield procedure uses 1700 mL of acetonitrile for an 86 mmol scale reaction.[1]
-
Optimize the Base: A non-nucleophilic base is required to scavenge the acid produced without competing in the reaction. Anhydrous sodium or potassium carbonate are effective choices.[1] Ensure the base is finely powdered and dry to maximize its surface area and effectiveness.
-
Verify Reagent Purity: Ensure the starting materials, particularly the open-chain diamine and the di-iodide/di-tosylate, are pure. Impurities can inhibit the reaction or introduce side products. The N,N'-dibenzyl diamine intermediate should be purified by Kugelrohr distillation before use.[1]
-
Consider a Template Ion: While not always necessary for this ring size, the presence of a metal cation that fits the crown ether cavity (like Na⁺ or K⁺) can sometimes help organize the precursor molecule into a conformation that favors cyclization. Adding a catalytic amount of sodium iodide can be beneficial, especially when using a dichloro-precursor, as it facilitates an in-situ Finkelstein reaction to the more reactive di-iodide.[1]
-
Guide 2: Difficult or Low-Yielding N-Detosylation
-
Problem: Attempts to remove the N-tosyl groups result in a low yield of the final diaza-18-crown-6, or the reaction fails to go to completion.
-
Causality: The sulfur-nitrogen bond in a tosylamide is very stable. Traditional methods often require forcing conditions (high temperatures, strong reductants) that can cleave the C-O bonds within the crown ether ring.
-
Troubleshooting Steps:
-
Switch to a Milder Reagent: Move away from harsh reagents like LiAlH₄. Several milder and more efficient methods have been developed. The choice depends on the other functional groups present in your molecule.
-
Use Cesium Carbonate in Alcohol: A very mild and effective method for N-detosylation of various heterocycles involves using cesium carbonate in a THF/methanol solvent mixture at room temperature.[6] This method avoids harsh reducing agents and strong bases.
-
Try Sodium Azide in DMF: For N-tosylindoloquinones, sodium azide in DMF has been shown to be a highly efficient and mild method for detosylation at room temperature.[4] While its general applicability to aza-crowns needs case-by-case validation, it represents a promising alternative to traditional reagents.
-
Consider Thiol-Based Methods: Reagents like thiophenol with a base (e.g., DBU) or the dilithium salt of thioglycolic acid can effectively cleave the N-Ts bond under relatively mild conditions.[7]
-
Table 2: Comparison of Selected N-Detosylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Reductive Cleavage | LiAlH₄ or Red-Al | Refluxing THF | Well-established | Harsh, non-selective, can cleave ether linkages, difficult workup. |
| Basic Hydrolysis | NaOH or KOH | High temp in alcohol | Inexpensive reagents | Very harsh, often low yield, risk of ring opening.[4] |
| Cesium Carbonate | Cs₂CO₃ | THF/MeOH, Room Temp | Very mild, high yield for many systems, easy workup.[6] | Cs₂CO₃ is more expensive than other bases. |
| Sodium Azide | NaN₃ | DMF, Room Temp | Mild, neutral reagent, high yield in specific cases.[4] | Byproduct is an azide; requires careful handling. Applicability may be substrate-dependent. |
| Thiol-Based | Thiophenol/DBU | Refluxing Benzene | Effective for certain substrates.[7] | Thiophenol has a strong odor; DBU is a strong, non-nucleophilic base. |
Recommended Synthetic Protocol: Benzyl-Protected Route to 4,13-Diaza-18-Crown-6
This protocol is adapted from the high-yield procedure reported by Gatto, Miller, and Gokel, which leverages the advantages of benzyl protecting groups for a more efficient and reliable synthesis.[1]
Workflow Diagram
Caption: High-yield synthesis of 4,13-diaza-18-crown-6.
Step-by-Step Methodology
Part A: Synthesis of 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane
-
Combine a large excess of benzylamine (e.g., 1.6 mol) with 1,2-bis(2-chloroethoxy)ethane (0.1 mol) in a round-bottom flask.[1]
-
Heat the mixture with stirring at 120°C for 28 hours.
-
Cool the reaction to room temperature and add sodium hydroxide pellets (0.2 mol). Reheat to 120°C with stirring for 1 hour.
-
Cool the mixture and remove the excess benzylamine by vacuum distillation.
-
Dissolve the resulting oil in chloroform, filter, and wash with water to remove salts. Dry the organic phase (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the product by bulb-to-bulb Kugelrohr distillation (175–177°C, 0.2 mm) to yield the pure diamine as a slightly yellow oil (85–95% yield).[1]
Part B: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6
-
In a large (e.g., 3-L) round-bottom flask, combine the diamine from Part A (86 mmol), 1,2-bis(2-iodoethoxy)ethane (106 mmol), anhydrous sodium carbonate (427 mmol), and sodium iodide (43 mmol) in a large volume of acetonitrile (1700 mL).[1] Note: This high dilution is critical for maximizing yield.
-
Heat the mixture at reflux with efficient mechanical stirring for 21 hours.
-
Cool the reaction, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude solid by recrystallization from a refluxing 1:1 mixture of acetone–dioxane to yield the N,N'-dibenzyl protected crown ether.
Part C: Deprotection to 4,13-Diaza-18-crown-6
-
In a Parr hydrogenation apparatus, combine the freshly recrystallized N,N'-dibenzyl-4,13-diaza-18-crown-6 (56 mmol) with 10% Pd/C catalyst (1.0 g) in absolute ethanol (300 mL).[1]
-
Pressurize the vessel with hydrogen to 60 psi and shake at 25°C for 72 hours.
-
Vent the apparatus and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from hexanes to yield pure 4,13-diaza-18-crown-6 as a white solid (typically >90% yield).[1]
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing low-yield issues.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules. [Link]
-
Synthesis of Aza-Crown Ethers. Chemical Reviews. [Link]
-
18-CROWN-6. Organic Syntheses. [Link]
-
4,13-DIAZA-18-CROWN-6. Organic Syntheses. [Link]
-
Removing 18-crown-6 from a water sensitive reaction mixture. Reddit r/OrganicChemistry. [Link]
-
Detosylation. ResearchGate. [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters. [Link]
-
A series of aza-crown ethers were synthesised by the in situ reduction of Schiff base crown ethers. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
Subject: Purification & Handling of Aza-18-Crown-6 (CAS: 33941-15-0)
Role: Senior Application Scientist Status: Operational[1][2][3]
Technical Overview & Critical Properties
Welcome to the technical support hub for 1-Aza-18-crown-6 . Unlike its all-oxygen analog (18-crown-6), the introduction of a secondary amine into the macrocycle creates a "soft" binding site, altering both its complexation thermodynamics and its purification requirements.[1][2]
Why Purity Fails:
Most commercial samples degrade due to two factors: hygroscopicity (absorbing atmospheric water) and oxidative yellowing (amine oxidation).[2][3][4] Impurities such as linear polyethylene glycols (PEGs) or unreacted tosylates drastically reduce binding constants (
Physicochemical Data Table
| Property | Specification | Critical Note |
| CAS Number | 33941-15-0 | Verify against 18-crown-6 (17455-13-9) to avoid mix-ups.[1][2][3] |
| Physical State | Waxy Solid / Viscous Oil | MP is ~50–55°C. Often supercools to a viscous liquid.[1][3][4] |
| Boiling Point | >150°C @ 0.1 mmHg | Do not attempt atmospheric distillation (decomposition risk).[1][2][3][4] |
| pKa (Amine) | ~9.5 - 10.0 | Protonates easily; allows pH-switchable purification.[1][2][3] |
| Solubility | Water, DCM, Methanol | Amphiphilic.[3][4] Hard to extract from water once dissolved.[3][4] |
Purification Decision Matrix
Before selecting a protocol, assess your current purity level and downstream application.[3][4]
Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.[1][2][3]
Troubleshooting Guides & Protocols
Module A: Vacuum Distillation (The "Gold Standard")
Issue: Product is a brown oil; NMR shows broad peaks (oligomers). Causality: Aza-18-crown-6 has a high boiling point.[1][2][3] Standard distillation requires excessive heat, leading to ether cleavage.[3][4] Solution: Kugelrohr (Bulb-to-Bulb) Distillation.[1][2][3]
Protocol:
-
Setup: Use a Kugelrohr apparatus. Standard short-path distillation columns often have too much "hold-up" volume, leading to product loss.[1][2][3]
-
Vacuum: High vacuum is non-negotiable.[3][4] You need <0.1 mmHg (ideally <0.05 mmHg).[2][3][4]
-
Temperature Ramp:
-
Collection: The product will distill as a clear, viscous oil that solidifies upon cooling.[3][4]
-
Troubleshooting Tip: If the product "bumps" or foams, you have residual solvent.[3][4] Stop, cool, and apply static vacuum for 1 hour before reheating.[3][4]
Module B: Chromatography (The "Tailing" Problem)
Issue: "I ran a silica column, and my product smeared across all fractions. Yield is <40%."
Causality: The secondary amine (
Protocol:
Figure 2: Step-by-step workflow for chromatographic purification avoiding common amine-silica interactions.
Module C: Chemical Derivatization (The "Deep Clean")
Issue: Persistent non-amine impurities (e.g., linear glycols) that co-distill. Causality: Linear polyethers have similar boiling points and polarities but lack the basic nitrogen.[3][4] Solution: Selective protonation of the amine to form an insoluble salt, washing away impurities, and regenerating the free base.[4]
Protocol:
-
Dissolution: Dissolve crude mixture in dry Ethanol or Diethyl Ether.
-
Precipitation: Bubble dry HCl gas through the solution (or add 4M HCl in Dioxane dropwise).
-
Filtration: Filter the solid under Argon (hygroscopic!). Wash with cold ether.[3][4]
-
Regeneration:
Frequently Asked Questions (FAQ)
Q: My product turned yellow after a week. Is it ruined? A: Not necessarily. The yellowing is typically surface oxidation of the amine (N-oxide formation) or trace impurities.[2][4]
-
Fix: Pass it through a short plug of Neutral Alumina (Method B) to remove the colored oxidation products.[4]
-
Prevention:[1] Store under Argon at 4°C.
Q: Can I use Acetone to clean my glassware or as a solvent? A: ABSOLUTELY NOT. Secondary amines react with ketones (like acetone) to form enamines/imines (Schiff bases).[2][3][4] This is a reversible but annoying reaction that adds mass peaks to your MS.[3][4] Use Methanol or Ethanol for cleaning.[3][4]
Q: How do I remove water from the final product? A: Aza-18-crown-6 is a "water sponge."[1][2][3]
-
Step 1: Azeotrope with Toluene (rotary evaporator).[2][3][4]
-
Step 2: High vacuum (<0.1 mmHg) at 60°C for 4 hours.
-
Verification: Check NMR for the water peak (usually ~1.56 ppm in
, though it shifts).[2][4]
References
-
Gokel, G. W., & Durst, H. D. (1976).[3][4] Principles and Synthetic Applications in Crown Ether Chemistry. Synthesis, 1976(03), 168-184.[2][3]
-
Bradshaw, J. S., & Krakowiak, K. E. (1988).[2][3][4] Synthesis of Macrocyclic Acetals and Diesters containing Nitrogen. Chemical Reviews, 88(6), 1063-1080.[2][3]
-
Gokel, G. W., et al. (2004).[2][3][4] Crown Ethers: Sensors and Switches. Encyclopedia of Supramolecular Chemistry.
-
Sigma-Aldrich. (2024).[1][2][3][4] 1-Aza-18-crown-6 Product Specification & MSDS. [2][3]
Sources
stability of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane in acidic conditions
Topic: Stability of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane in Acidic Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for this compound, commonly known as aza-18-crown-6. This guide is designed to provide in-depth technical assistance to researchers and professionals in the field of drug development and other scientific disciplines who are utilizing this versatile macrocycle in their experiments. As Senior Application Scientists, we have compiled this resource to address the critical aspect of the stability of aza-18-crown-6 under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
How stable is aza-18-crown-6 in acidic solutions?
Aza-18-crown-6 exhibits moderate stability in acidic conditions, but its integrity is highly dependent on the pH, temperature, and the nature of the acidic medium. The presence of a nitrogen atom within the macrocyclic ring introduces a site that is susceptible to protonation.[1] This protonation is a key feature of its chemistry and is often exploited in its applications. However, under strongly acidic conditions, particularly at elevated temperatures, the ether linkages of the crown ether can undergo acid-catalyzed hydrolysis, leading to the degradation of the macrocycle.
What is the primary mechanism of degradation for aza-18-crown-6 in acidic media?
The degradation of aza-18-crown-6 in acidic media is believed to occur via a two-step mechanism involving protonation followed by nucleophilic attack, leading to the cleavage of the ether bonds.
-
Protonation: The first step is the protonation of either the nitrogen atom or one of the oxygen atoms of the ether linkages. The nitrogen atom is generally more basic and will be preferentially protonated.[2] However, in a sufficiently acidic environment, the ether oxygens can also be protonated, forming good leaving groups (alkoxonium ions).[3][4][5]
-
Nucleophilic Cleavage: Once an ether oxygen is protonated, it becomes a good leaving group. A nucleophile present in the solution (e.g., water or the conjugate base of the acid) can then attack an adjacent carbon atom, leading to the cleavage of the C-O bond and opening of the macrocyclic ring.[6][7] This process can continue, leading to the fragmentation of the crown ether into smaller polyether chains.
What are the expected degradation products of aza-18-crown-6 in acid?
While specific studies on the complete degradation profile of aza-18-crown-6 are limited, based on the mechanism of acid-catalyzed ether cleavage, the expected products would be linear polyether chains with hydroxyl and amino functionalities at the termini. For instance, the initial ring-opening could result in a linear amino-polyether-alcohol. Further degradation would lead to smaller fragments like diethylene glycol and ethanolamine derivatives.
How does the choice of acid or buffer affect the stability?
The choice of the acidic medium can significantly influence the stability of aza-18-crown-6. Strong, non-coordinating acids (e.g., HCl, HBr) are more likely to promote hydrolysis compared to weaker organic acids. The nature of the buffer can also play a role. For instance, some buffer components may act as nucleophiles, participating in the cleavage of the crown ether ring. It has been observed with the parent compound, 18-crown-6, that its stability can be influenced by the type of buffer used, with different degradation pathways possible.[8][9]
Are there recommended pH and temperature ranges for working with aza-18-crown-6?
For optimal stability, it is recommended to work with aza-18-crown-6 in solutions with a pH above 4. If lower pH values are necessary, experiments should be conducted at low temperatures (e.g., 0-4 °C) and for the shortest possible duration. Elevated temperatures in strongly acidic conditions should be avoided to prevent significant degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues that may arise from the instability of aza-18-crown-6 in acidic conditions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Degradation of aza-18-crown-6 in the acidic reaction medium. | - Monitor the pH of the reaction and maintain it in the recommended range (pH > 4).- If a low pH is required, perform the reaction at a lower temperature.- Consider using a less aggressive acid or a different buffer system.- Reduce the reaction time. |
| Appearance of unexpected peaks in NMR or Mass Spectrometry | Formation of degradation products from aza-18-crown-6. | - Analyze the unexpected peaks to identify potential linear ether fragments.- Run a control experiment with aza-18-crown-6 under the same acidic conditions (without other reactants) to confirm its degradation.- Purify the aza-18-crown-6 before use to remove any pre-existing impurities. |
| Inconsistent experimental results | Variable degradation of aza-18-crown-6 due to slight variations in experimental conditions (e.g., pH, temperature, reaction time). | - Standardize all experimental parameters meticulously.- Prepare fresh solutions of aza-18-crown-6 for each experiment.- Regularly check and calibrate pH meters and temperature controllers. |
| Loss of complexation ability | Protonation of the nitrogen atom and/or degradation of the macrocyclic ring, which is essential for cation binding. | - If cation binding is desired, ensure the pH is not so low that it leads to complete protonation of the nitrogen, which would compete with cation binding.- Confirm the integrity of the aza-18-crown-6 using an analytical technique like NMR before the experiment. |
Experimental Protocols
Protocol 1: Monitoring the Stability of Aza-18-Crown-6 in Acidic Buffer by ¹H NMR
This protocol provides a method to assess the stability of aza-18-crown-6 in a given acidic buffer over time.
Materials:
-
Aza-18-crown-6
-
Deuterated acidic buffer of desired pH (e.g., deuterated acetate buffer, pH 4.5)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of aza-18-crown-6 in the deuterated acidic buffer at a known concentration (e.g., 10 mM).
-
Transfer an aliquot of the freshly prepared solution to an NMR tube.
-
Acquire a ¹H NMR spectrum immediately at a controlled temperature. This will serve as the t=0 reference.
-
Incubate the stock solution at the desired experimental temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots from the stock solution and acquire a ¹H NMR spectrum.
-
Analyze the spectra for any changes in the characteristic peaks of aza-18-crown-6 and the appearance of new peaks that may correspond to degradation products. The integration of the peaks can be used to quantify the extent of degradation over time.
Visualizations
Proposed Mechanism of Acid-Catalyzed Hydrolysis of Aza-18-Crown-6
Caption: Troubleshooting workflow for experiments involving aza-18-crown-6 in acidic media.
References
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. Retrieved from [Link]
-
Jóhannsson, F., et al. (2021). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. ACS Omega. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
University of Iceland. (2021). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. Retrieved from [Link]
-
Liou, C. C., & Brodbelt, J. S. (1992). The unusually high proton affinity of aza-18-crown-6 ether: implications for the molecular recognition of lysine in peptides by lariat crown ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
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- 9. Khan Academy [khanacademy.org]
Technical Support Center: Troubleshooting NMR Peak Assignments for Aza-Crown Ethers
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of aza-crown ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning proton (¹H) and carbon (¹³C) NMR spectra for these versatile macrocycles. Aza-crown ethers are known for their conformational flexibility and ability to complex with cations, which significantly influences their NMR spectra and can present unique challenges in spectral interpretation.[1]
This resource provides in-depth, field-proven insights to help you troubleshoot common issues and confidently assign your NMR data.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter. Each question is followed by a detailed explanation of the underlying causes and step-by-step protocols to resolve the issue.
Question 1: Why do the proton signals of my aza-crown ether appear broad and poorly resolved?
Broadening of NMR signals is a common issue when analyzing aza-crown ethers and typically points to dynamic processes occurring on the NMR timescale.[2]
Underlying Causes:
-
Conformational Exchange: Aza-crown ethers are highly flexible molecules that can exist in multiple conformations in solution.[3] If the rate of exchange between these conformations is comparable to the NMR frequency difference between the signals in each conformation, the resulting peaks will be broad.
-
Proton Exchange: The amine protons of aza-crown ethers can undergo chemical exchange with residual water or other protic species in the solvent. This is particularly prevalent in solvents like DMSO-d₆ without rigorous drying.
-
Aggregation: At higher concentrations, aza-crown ether molecules may self-associate or aggregate, leading to changes in the local chemical environment and signal broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to investigate dynamic processes.[4]
-
At low temperatures (coalescence temperature): The conformational exchange slows down, and you may observe sharp, distinct signals for each conformer.
-
At high temperatures: The exchange rate increases, leading to a sharpening of the time-averaged signal.[5]
-
-
Solvent and Concentration Effects:
-
Run the experiment in a different deuterated solvent to see if peak shapes change.[5] Non-polar solvents may favor a specific conformation.
-
Acquire spectra at different concentrations to check for aggregation. If aggregation is the cause, you should see sharper peaks at lower concentrations.
-
-
D₂O Exchange: To confirm if amine proton exchange is contributing to broadening, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The broad amine proton signal should disappear or significantly decrease in intensity.[5]
-
Sample Purity: Ensure your sample is free from paramagnetic impurities. If necessary, purify your sample again, taking care to avoid contact with metals.
Question 2: How can I differentiate between the macrocyclic ring protons and protons on the N-substituents?
Distinguishing between the protons of the macrocyclic backbone and those on the side chains attached to the nitrogen atoms can be challenging due to signal overlap.
Underlying Causes:
-
Similar Chemical Environments: The chemical shifts of some macrocyclic protons and substituent protons can fall within the same region of the spectrum.
-
Complex Coupling Patterns: The coupling between adjacent methylene groups in the macrocycle can lead to complex multiplets that are difficult to interpret.
Troubleshooting Protocol: 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of aza-crown ethers.[6][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds).[8] It is excellent for tracing the connectivity of protons within the macrocyclic ring and along the N-substituent chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[8] By identifying the carbon signals (which are generally better resolved), you can confidently assign the attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for connecting the N-substituent to the macrocyclic ring by observing correlations between the protons on the substituent and the carbons of the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded.[9] This can help to determine the three-dimensional structure and conformation of the aza-crown ether in solution.
Experimental Workflow for 2D NMR-based Assignment:
Caption: Cation binding induces a conformational change in the aza-crown ether.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for aza-crown ether protons?
The proton chemical shifts of aza-crown ethers are influenced by the ring size, the nature of the N-substituents, the solvent, and the presence of guest cations. However, some general ranges can be expected:
-
-OCH₂CH₂O- protons: Typically appear as complex multiplets in the range of 3.5 - 4.0 ppm.
-
-NCH₂CH₂O- protons: These protons adjacent to the nitrogen atom are usually found slightly upfield from the ether protons, in the range of 2.5 - 3.5 ppm.
-
N-H protons (for secondary amines): These signals can be broad and their chemical shift is highly dependent on the solvent and concentration. They can appear over a wide range and are best identified by D₂O exchange.
-
Protons on N-substituents: The chemical shifts of these protons will depend on the specific substituent group.
Q2: How does pH affect the NMR spectrum of an aza-crown ether?
The pH of the solution can have a profound effect on the NMR spectrum, as the nitrogen atoms in the macrocycle can be protonated. [10][11]
-
Protonation of Nitrogen: At low pH, the nitrogen atoms will be protonated to form ammonium species (-NH₂⁺-). This protonation causes a significant downfield shift of the adjacent methylene protons due to the inductive effect of the positive charge.
-
Changes in Exchange Rates: The rate of proton exchange on the nitrogen atoms is pH-dependent, which can lead to changes in peak shape (broadening or sharpening).
-
Conformational Locking: Protonation can lead to intramolecular hydrogen bonding, which may lock the macrocycle into a specific conformation, resulting in a different and often more resolved spectrum.
It is crucial to control and report the pH of your sample, especially when comparing spectra or studying host-guest interactions. [11] Q3: Can I use NMR to study the kinetics of cation binding?
Yes, dynamic NMR (DNMR) techniques can be used to study the kinetics of cation binding and release. By analyzing the changes in peak shape (e.g., coalescence) as a function of temperature, it is possible to determine the activation energy and rates of the exchange process. This requires specialized knowledge and software for data analysis.
References
-
Gáspár, A., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC. [Link]
-
University of North Carolina at Chapel Hill. Cation Binding in Nickel Pincer-Crown Ether Systems. [Link]
-
Tsay, C., et al. (2018). Long-range electrostatic effects from intramolecular Lewis acid binding influence the redox properties of cobalt–porphyrin complexes. PMC. [Link]
-
Stadnichuk, T. V., et al. (2019). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. ResearchGate. [Link]
- Okoroafor, N. O., & Popov, A. I. (1988). Some multinuclear NMR studies of the macrocyclic effect. Inorganica Chimica Acta.
-
Li, Y., et al. (2021). Crown ether and crown ether/K+ complex assisted DOSY NMR: A versatile tool for positional isomers identification in aqueous solution. Journal of Molecular Liquids. [Link]
-
Reynolds, M. Conformational Analysis of Some Model Crown Ethers. Amanote Research. [Link]
-
Lendel, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PMC. [Link]
-
El-Faham, A., et al. (2017). Conformational analysis of 9-crown-3, 9-thiacrown-3 and 9-azacrown-3. PubMed. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
SDSU NMR Facility. Common Problems. [Link]
-
News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
Williamson, M. P. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Varian, Inc. 2D NMR FOR THE CHEMIST. [Link]
-
ResearchGate. ¹H NMR spectral changes of the crown ether (–OCH2–CH2O–) and aromatic protons of free ligand 3 and potassium complex 3b—in CDCl3. [Link]
-
ResearchGate. Synthesis and Characterization of a Series of New aza-Crown Ethers (I). [Link]
-
ResearchGate. 1 H-NMR spectra of the crown ether protons [ligand (1); sodium complex... [Link]
-
CDN. Common problems and artifacts encountered in solution‐state NMR experiments. [Link]
-
PubMed. Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. [Link]
-
Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. [Link]
-
Emery Pharma. (2012). Assignment of Complex NMR Spectra-Chemistry Services. [Link]
-
ResearchGate. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
-
Bruker. (2009). NMR CASE Troubleshooting Guide. [Link]
-
Scholars' Mine. In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹↹F-NMR chemical shifts. [Link]
-
ResearchGate. The examination of a variety of different ions added to the crown ether derivatives with high field NMR spectrometer. [Link]
-
ACS Publications. Synthesis of aza-crown ethers. [Link]
-
ResearchGate. Organometallic Elaboration as a Strategy for Tuning the Supramolecular Characteristics of Aza-Crown Ethers. [Link]the_Supramolecular_Characteristics_of_Aza-Crown_Ethers)
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- 2. mr.copernicus.org [mr.copernicus.org]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Aza-18-Crown-6 Purity by Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a trivial detail—it is the bedrock upon which reliable and reproducible data are built. Aza-18-crown-6, a key player in host-guest chemistry and a valuable building block for complex molecular systems like ion-selective biosensors, is no exception.[1] Its remarkable ability to selectively chelate cations is intrinsically linked to its precise molecular structure and purity. This guide provides an in-depth comparison of elemental analysis for purity validation of aza-18-crown-6, contextualizing its strengths and limitations against other common analytical techniques.
The Foundation: Theoretical Elemental Composition
Before any analysis, we must establish the theoretical baseline. Aza-18-crown-6, with the empirical formula C₁₂H₂₅NO₅ , has a defined stoichiometric composition.[2][3] Any deviation from this composition in an experimental sample points to the presence of impurities.
The theoretical elemental percentages are calculated from its molecular weight (263.33 g/mol ).[2][3]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 54.73% |
| Hydrogen | H | 1.008 | 25 | 25.200 | 9.57% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32% |
| Oxygen | O | 15.999 | 5 | 79.995 | 30.38% |
Table 1: Theoretical elemental composition of pure Aza-18-crown-6.
This table represents our "gold standard." The goal of elemental analysis is to determine how closely a synthesized batch matches these theoretical values.
Elemental Analysis: The Combustion-Based Approach
Elemental Analysis (EA), specifically CHN analysis, is a fundamental technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample. Its power lies in its direct assessment of the core elemental makeup of the compound.
Causality Behind the Method
The choice of EA as a primary purity check is rooted in its ability to detect a broad range of impurities that other methods might miss. While techniques like chromatography excel at separating organic byproducts, they may be blind to inorganic salts, residual water, or impurities that lack a chromophore. EA, by contrast, provides a bulk assessment of the elemental ratios. An unexpected ratio is a definitive indicator that the sample is not what it is claimed to be.
Experimental Protocol: CHN Analysis
The most common method is dynamic flash combustion, based on the Dumas method.[4][5]
-
Sample Preparation: Accurately weigh 2-3 mg of the aza-18-crown-6 sample into a tin capsule. The sample must be meticulously dried and homogenous, as residual solvents or water will significantly skew the results.[6]
-
Combustion: The sealed capsule is dropped into a combustion furnace operating at ~1000°C in a pure oxygen environment.[7] This process instantaneously converts all organic material into its elemental gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (and some NₓOᵧ).[4][7]
-
Reduction & Separation: The combustion gas mixture is swept by a helium carrier gas through a reduction chamber containing copper, which removes excess oxygen and converts nitrogen oxides (NₓOᵧ) to elemental nitrogen (N₂).[4] The gases (He, CO₂, H₂O, N₂) are then passed through a gas chromatography column to separate them.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[5]
-
Calculation: The instrument's software integrates the signal for each gas peak and, based on the initial sample weight and calibration with a certified standard, calculates the mass percentage of C, H, and N.
Caption: Workflow for Elemental Analysis via Flash Combustion.
Interpreting the Results: A Trustworthy System
For a sample to be considered pure, the experimentally determined percentages for C, H, and N must typically fall within ±0.4% of the theoretical values.[3][6][8] This tolerance accounts for the inherent instrumental variability.
-
Scenario 1: Pure Sample
-
Found: C, 54.65%; H, 9.61%; N, 5.29%
-
Analysis: All values are within the ±0.4% window. This result supports the claim of high purity.
-
-
Scenario 2: Contamination with Acetonitrile (C₂H₃N) from Purification
-
Effect: Acetonitrile has a much higher nitrogen content (~34%) and carbon content (~58%) than the crown ether.
-
Expected Result: The %N and %C values would be artificially inflated, while the %H would be suppressed.
-
Found: C, 55.20%; H, 9.40%; N, 5.85%
-
Analysis: The nitrogen value is >0.5% above the theoretical value, strongly indicating a nitrogen-rich impurity.
-
-
Scenario 3: Presence of Water (H₂O)
-
Effect: Water contains no carbon or nitrogen. Its presence adds mass to the sample without contributing to the C and N signals.
-
Expected Result: The %C and %N values would be significantly lower than theoretical.
-
Found: C, 52.15%; H, 9.80%; N, 5.05%
-
Analysis: The depressed carbon and nitrogen values suggest the presence of an impurity lacking these elements, with water being a primary suspect due to the hygroscopic nature of crown ethers.
-
A Comparative Guide: Elemental Analysis vs. Alternative Methods
While essential, elemental analysis should not be performed in a vacuum. A robust purity validation strategy employs orthogonal methods—techniques that measure different physical or chemical properties—to build a comprehensive and self-validating picture of the sample.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Elemental Analysis (EA) | Combustion and gas analysis | Bulk elemental composition (%C, %H, %N) | Detects a wide range of impurities (inorganic, water, solvents); confirms empirical formula. | Does not identify specific impurities; insensitive to isomers or compounds with similar elemental ratios. |
| Quantitative NMR (qNMR) | Nuclear spin resonance | Absolute purity; structural confirmation and impurity identification. | Non-destructive; provides structural information; can quantify specific impurities against a certified internal standard.[9][10][11] | Requires a soluble sample and a certified standard; less sensitive to trace impurities than chromatography. |
| HPLC / GC | Differential partitioning between phases | Relative purity; separation of organic byproducts and starting materials. | High sensitivity and resolution for structurally similar organic impurities.[12][13] | May not detect non-chromatophoric impurities, water, or inorganics; requires method development. |
| Acid-Base Titration | Neutralization of the basic nitrogen | Molar amount of the amine functional group | Inexpensive; directly quantifies the reactive 'aza' moiety.[14][15] | Non-specific (any basic impurity will be titrated); less precise than instrumental methods. |
Deep Dive into Alternatives
-
Quantitative ¹H NMR (qNMR): This is arguably the most powerful single technique for purity assessment.[2] Unlike routine NMR which is qualitative, qNMR determines absolute purity by integrating the signal of the analyte's protons against the signal of a known amount of a certified internal standard. It is a primary analytical method because it relies on the direct proportionality between signal intensity and the number of nuclei, a fundamental physical constant.[2] It can simultaneously confirm the structure of aza-18-crown-6 and quantify impurities whose signals do not overlap.
-
High-Performance Liquid Chromatography (HPLC): For detecting synthesis-related impurities (e.g., unreacted starting materials, linear oligomers, or other macrocycles), HPLC is unparalleled.[16][17] By developing a method with a suitable column and mobile phase, one can separate compounds with very similar structures. Purity is typically reported as a percentage of the main peak area relative to the total area of all peaks. This provides excellent data on organic purity but tells you nothing about the water content or inorganic salts.
An Integrated, Self-Validating Workflow
The most trustworthy validation comes from a multi-technique approach where the results of one method corroborate the others. A Senior Application Scientist would recommend the following logical workflow for certifying a new batch of aza-18-crown-6.
Caption: An integrated workflow for comprehensive purity validation.
This workflow is self-validating. If HPLC shows 99.8% purity but elemental analysis is off by 2%, it immediately signals a problem that HPLC did not detect (e.g., significant water content). Conversely, if elemental analysis is perfect but HPLC shows multiple impurity peaks, it indicates the presence of isomers or byproducts with the same elemental formula. Only when all orthogonal methods provide consistent and converging evidence can one be truly confident in the purity of the material.
References
-
Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). "Elemental analysis." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at: [Link]
-
Toman, B., Nelson, M., & Lippa, K. (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia. Available at: [Link]
-
Ihara, T., et al. (2020). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Chitnis, S. S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Available at: [Link]
-
Chitnis, S. S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Publications. Available at: [Link]
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems." Available at: [Link]
-
University of Illinois Urbana-Champaign. (2020). "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." Available at: [Link]
-
Halford, B. (2022). "Chemists Debate the Value of Elemental Analysis." Chemical & Engineering News. Available at: [Link]
-
University of Southern California. "FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions." Available at: [Link]
-
Lee, M. S., et al. (2012). "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry. Available at: [Link]
-
Wockhardt Research Center. (2007). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Takayanagi, T., et al. (2001). "Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2014). "Development and Application of Crown Ether-based HPLC Chiral Stationary Phases." Available at: [Link]
-
Ilisz, I., et al. (2021). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules. Available at: [Link]
-
Kaykhaii, M. (2021). "Acid–base titration method for quantitative analysis." Allied Academies. Available at: [Link]
-
FCT EMIS. "quantitative analysis acid base titrations." Available at: [Link]
-
Chemistry LibreTexts. (2022). "17.3: Acid-Base Titrations." Available at: [Link]
-
OER for Inclusive Learning. "14.8 Acid-Base Titrations – General Chemistry 3e." Available at: [Link]
-
Zhang, Y., et al. (2023). "A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications." International Journal of Molecular Sciences. Available at: [Link]
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- 17. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Ionophore Activity of Aza-18-Crown-6 Derivatives
This guide provides a comprehensive overview of the principles and methodologies for evaluating the ionophore activity of aza-18-crown-6 derivatives. Designed for researchers in supramolecular chemistry, pharmacology, and drug development, this document details the mechanistic basis of ion transport and offers a comparative analysis of robust experimental protocols. We will explore the causality behind experimental choices and furnish the necessary frameworks for generating self-validating, reproducible data.
Introduction: The Unique Position of Aza-18-Crown-6 Ionophores
Ionophores are lipid-soluble molecules that bind ions and transport them across hydrophobic barriers such as cell membranes.[1][2] They are essential tools for manipulating cellular ion gradients and have therapeutic potential.[3] Crown ethers, particularly 18-crown-6, are renowned for their ability to selectively chelate potassium cations (K+), a preference attributed to the compatibility between the cation's ionic radius and the ether's cavity size.[4][5][6]
The introduction of a nitrogen atom to create an "aza-crown" macrocycle, specifically aza-18-crown-6, imparts several advantageous properties. The trivalent nitrogen atom serves as a versatile anchor point for attaching substituents, allowing for the fine-tuning of the molecule's lipophilicity, regulatory elements, or signaling moieties like fluorophores.[7][8] This substitution can also introduce pH-sensitivity, as the nitrogen's protonation state can modulate the ligand's cation-binding affinity, offering a "switchable" ionophore system.
The Mobile Carrier Mechanism: A Dynamic View of Ion Transport
Aza-18-crown-6 derivatives function primarily as mobile carriers.[2] This mechanism involves a cyclical process where the ionophore encapsulates a cation on one side of a membrane, diffuses across the lipid bilayer, and releases the ion on the other side.
The efficiency of this process is governed by several factors:
-
Binding/Dissociation Kinetics: The rates at which the ionophore complexes and releases the cation.
-
Partition Coefficient: The ability of the ionophore and its complex to reside within the hydrophobic membrane.
-
Diffusivity: The mobility of the ionophore-cation complex within the membrane.
Caption: The mobile carrier mechanism for an ionophore (L) transporting a metal cation (M+).
Core Experimental Methodologies for Assessing Ionophore Activity
A multi-faceted approach is required to fully characterize an aza-crown derivative. We begin with assessing its fundamental binding properties and progress to direct measurements of ion transport.
Spectroscopic Titrations: Quantifying Cation Binding Affinity
Spectroscopic methods provide a direct measure of the equilibrium binding constant (K_a) between the ionophore and a cation in a specific solvent.
Principle: The formation of the ionophore-cation complex perturbs the electronic environment of the ionophore, leading to measurable changes in its absorbance (UV-Vis), fluorescence, or nuclear magnetic resonance (NMR) spectrum.[9][10] By systematically adding a cation salt to a solution of the ionophore, a binding isotherm can be constructed.
Self-Validating Protocol (Fluorescence Titration Example):
-
Preparation: Prepare a stock solution of the aza-18-crown-6 derivative (e.g., 10 µM in acetonitrile) and a high-concentration stock solution of a metal salt (e.g., 10 mM KCl in acetonitrile). Use spectrally pure solvents.[11]
-
Initial Measurement: Record the fluorescence spectrum (emission and excitation) of the ionophore solution alone. This is the baseline (F_0).
-
Titration: Add small, precise aliquots of the metal salt stock solution to the ionophore solution. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the new fluorescence spectrum (F_x).
-
Saturation: Continue additions until the fluorescence intensity reaches a plateau (F_max), indicating that the ionophore is saturated with the cation.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF = F_x - F_0) against the total cation concentration. Fit the resulting curve to a 1:1 binding model to calculate the binding constant (K_a).
-
Trustworthiness Check: The experiment should be repeated for different cations (e.g., NaCl, CaCl2) to determine binding selectivity. The solvent choice is critical, as solvation energies strongly influence binding affinity.[4]
Causality & Insights:
-
Why this method? It is a rapid and sensitive technique for determining thermodynamic binding affinity and selectivity.
-
Limitation: This method measures equilibrium binding, not the kinetics of transport. High binding affinity does not always correlate with high transport efficiency.
Liquid-Liquid Solvent Extraction: Assessing Phase Transfer Capability
This classic technique measures the ability of an ionophore to pull a metal salt from an aqueous phase into a bulk organic phase, mimicking the first step of membrane transport.
Principle: An aqueous solution of a metal salt is vigorously mixed with a water-immiscible organic solvent (e.g., chloroform, dichloromethane) containing the aza-crown derivative. The ionophore forms a lipophilic complex with the cation, facilitating its transfer into the organic phase.[12][13] The efficiency of this transfer is quantified as an extraction constant (K_ex).
Self-Validating Protocol:
-
Phase Preparation: Prepare an aqueous phase with a known concentration of the metal salt (e.g., 1.0 M KCl). Prepare an organic phase with a known concentration of the ionophore (e.g., 10 mM in chloroform).
-
Extraction: Combine equal volumes of the aqueous and organic phases in a separatory funnel. Shake vigorously for a set time (e.g., 30 minutes) to reach equilibrium. Allow the phases to fully separate.
-
Quantification: Carefully separate the phases. Determine the concentration of the cation remaining in the aqueous phase using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The amount transferred to the organic phase is found by difference.
-
Control: A parallel experiment must be run without the ionophore in the organic phase to measure any baseline partitioning of the salt.
-
Data Analysis: Calculate the distribution ratio (D) as the ratio of the total metal concentration in the organic phase to that in the aqueous phase. This value is used to determine the extraction constant.
Causality & Insights:
-
Why this method? It provides a direct measure of the ionophore's ability to lipophilize a cation, a prerequisite for membrane transport. It is useful for screening derivatives for their potential efficacy.[14]
-
Limitation: A bulk organic phase is a crude approximation of a fluid lipid bilayer. It does not account for the kinetic barriers of membrane diffusion.
U-Tube Transport Experiment: Direct Measurement of Transmembrane Flux
This method provides a direct, kinetic measurement of an ionophore's ability to transport ions across a bulk liquid membrane separating two aqueous phases.
Principle: A U-shaped glass tube contains three immiscible liquid phases: an aqueous "source" phase (high cation concentration), a denser organic "membrane" phase containing the ionophore, and an aqueous "receiving" phase (initially zero cation concentration). The ionophore carries cations from the source phase, through the membrane, and into the receiving phase.[15]
Self-Validating Protocol:
-
Apparatus Setup: Carefully layer the three phases into a U-tube. First, add the organic solvent (e.g., chloroform) containing the aza-crown derivative to the bottom of the U.
-
Phase Addition: Gently add the aqueous source phase (e.g., 1.0 M KCl) to one arm of the tube and the aqueous receiving phase (e.g., deionized water) to the other arm. The interfaces between the phases must be sharp and of equal area.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), take a small, precise aliquot from the receiving phase. Replace the volume with fresh receiving phase solution to maintain constant volume.
-
Quantification: Analyze the concentration of the cation in the aliquots using AAS or ICP-MS.
-
Control: A crucial control experiment is to run the entire setup without the ionophore in the organic phase to confirm that passive diffusion of the salt across the membrane is negligible.
-
Data Analysis: Plot the cation concentration in the receiving phase against time. The initial slope of this plot is proportional to the ion transport flux (e.g., in mol cm⁻² s⁻¹).
Causality & Insights:
-
Why this method? It is the gold standard for directly measuring and comparing the transport rates (flux) of different ionophores and their selectivity for different ions under identical conditions.
-
Limitation: The use of a bulk organic liquid membrane is still an artificial system compared to a biological lipid bilayer.
Comparative Data Analysis of Aza-18-Crown-6 Derivatives
The primary goals of assessment are to determine transport efficiency and cation selectivity. Data should be summarized in tables for clear comparison. The selectivity is often expressed as the ratio of binding constants or transport rates for two different ions, typically K⁺ versus Na⁺.
Table 1: Cation Binding Affinity and Selectivity (Hypothetical Data)
| Derivative | Substituent on N | Solvent | K_a (K⁺) [M⁻¹] | K_a (Na⁺) [M⁻¹] | Selectivity (K⁺/Na⁺) |
| A | Methyl | Methanol | 4.5 x 10⁴ | 2.1 x 10³ | 21.4 |
| B | n-Butyl | Methanol | 4.2 x 10⁴ | 1.9 x 10³ | 22.1 |
| C | Benzyl | Methanol | 3.8 x 10⁴ | 2.5 x 10³ | 15.2 |
| D | Adamantyl | Methanol | 5.1 x 10⁴ | 2.0 x 10³ | 25.5 |
Insight: The highly lipophilic adamantyl group (Derivative D) may enhance interaction with the membrane environment, slightly improving binding. The bulkier benzyl group (Derivative C) may introduce steric hindrance, slightly reducing affinity and selectivity.[3]
Table 2: Cation Transport Flux and Selectivity (Hypothetical U-Tube Data)
| Derivative | Flux (K⁺) [mol cm⁻² s⁻¹] | Flux (Na⁺) [mol cm⁻² s⁻¹] | Selectivity (Flux K⁺/Flux Na⁺) |
| A | 8.2 x 10⁻⁹ | 0.5 x 10⁻⁹ | 16.4 |
| B | 9.5 x 10⁻⁹ | 0.6 x 10⁻⁹ | 15.8 |
| C | 6.1 x 10⁻⁹ | 0.5 x 10⁻⁹ | 12.2 |
| D | 1.2 x 10⁻⁸ | 0.7 x 10⁻⁹ | 17.1 |
Insight: Here, the increased lipophilicity of derivatives B and D clearly translates to higher transport rates, demonstrating a direct structure-activity relationship.
Integrated Experimental Workflow
A logical workflow ensures a comprehensive and efficient assessment of novel aza-18-crown-6 derivatives.
Caption: A logical workflow for the comprehensive assessment of ionophore activity.
Conclusion
The assessment of aza-18-crown-6 derivatives requires a systematic approach that combines thermodynamic binding studies with kinetic transport assays. Spectroscopic titrations offer a rapid method for determining intrinsic binding affinity and selectivity, while U-tube transport experiments provide indispensable data on the actual rate of ion flux. By correlating data from these orthogonal methods, researchers can build robust structure-activity relationships, guiding the rational design of next-generation ionophores for advanced applications in research and medicine.
References
- Fluorescence study of the divalent cation-transport mechanism of ionophore A23187 in phospholipid membranes - PMC - NIH.
- The detection of ionophorous antibiotic-cation complexes in water with fluorescent probes.
- Membrane-transport-Ionophores.pdf. Source: Humana Press.
- Dipodal Tetraamide Derivatives of 1,10-Diaza-18-Crown-6 and Alkylmalonic Acids—Synthesis and Use as Ionophores in Ion Selective Membrane Electrodes. Source: MDPI.
- Extraction and transport of alkali metal salts by crown ethers and cryptands. Source: Canadian Science Publishing.
- Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Source: MDPI.
- Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC.
- Binding Ability of Crown Ethers Towards Pb(II) Ions in Binary Water/Organic Solvents Using Solvent Extraction Method | Request PDF.
- In vitro Assay to Evaluate Cation Transport of Ionophores - PMC - NIH.
- Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC.
- A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC.
- In vitro Assay to Evaluate Cation Transport of Ionophores. Source: Bio-protocol.
- Complexation of alkali metal cations by crown-ether type podands with applications in solvent extraction: Insights from quantum chemical calculations | Request PDF.
- Synthesis Of Highly Selective Fluoroionophores For Metal Cations And Their Biological Applic
- 1H NMR and spectrophotometric study of alkaline metal ion complexes with N-dansyl aza-18-crown-6.
- K+ takes the crown: Selective activation of non-selective crown ether channels - PMC - NIH.
- #Micro30 The Ionophores - Transport of Molecules / Ions across the Biological Membrane #shorts. Source: YouTube.
- Application Notes and Protocols for Studying Ion Transport with Lipophilic Ionophores. Source: BenchChem.
- Anion effect on selectivity in 18-crown-6 ether interaction with alkali metal cations.
Sources
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- 8. commons.und.edu [commons.und.edu]
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Publish Comparison Guide: Thermodynamic Studies of Aza-18-Crown-6 Complexation
Part 1: Executive Summary & Thermodynamic Landscape
The substitution of oxygen donors with nitrogen in macrocyclic ethers fundamentally alters their thermodynamic landscape. While 18-crown-6 (18C6) is the archetypal host for hard alkali earth metals (specifically
This guide provides a technical comparison of A18C6 against its all-oxygen analog (18C6) and its di-aza analog (1,10-diaza-18-crown-6, DA18C6). We focus on the thermodynamic parameters (
The Core Divergence: Hard vs. Soft Acid-Base (HSAB) Mechanics
-
18-Crown-6 (
): High electron density on hard oxygen atoms. Optimal for hard cations ( , ). -
Aza-18-Crown-6 (
): The amine nitrogen is less electronegative and more polarizable. It destabilizes alkali complexes (lower ) but dramatically enhances affinity for transition and heavy metals ( , ). -
Solvation Penalty: The amine group introduces pH sensitivity and distinct solvation shells. In aqueous media, the energetic cost of desolvating the amine proton often reduces overall stability compared to aprotic solvents like DMSO or Acetonitrile.
Part 2: Comparative Performance Analysis
The following data synthesizes thermodynamic stability constants (
Table 1: Comparative Stability Constants ( ) at 25°C
Note: Values are solvent-dependent. "Soft" cations show marked preference for Aza-analogs.
| Ligand | Donor Set | Selectivity Driver | |||
| 18-Crown-6 | 6.06 (MeOH) | 1.60 (Water) | 4.27 (Water) | Size-match + Electrostatic | |
| Aza-18-Crown-6 | 3.90 (MeOH) | 7.80 (MeOH) | > 6.0 (MeOH) | N-donor covalency | |
| Diaza-18-Crown-6 | 2.04 (MeOH) | 11.2 (MeOH) | High Stability | Chelate Effect + Softness |
Table 2: Thermodynamic Parameters ( vs )
Complexation is generally enthalpy-driven (
| Interaction | Thermodynamic Signature | ||
| 18C6 + | -24.0 to -26.0 | -5.0 to -10.0 | Enthalpy Driven. Strong electrostatic trap. Entropy loss due to rigidification. |
| A18C6 + | -45.0 to -55.0 | -10.0 to -15.0 | Highly Enthalpy Driven. Covalent character of Ag-N bond releases significant heat. |
| A18C6 + | -15.0 | -2.0 | Weakly Driven. Mismatch of hard |
Part 3: Visualization of Selectivity Logic
The following diagram illustrates the decision logic for ligand selection based on the target cation and solvent environment.
Figure 1: Decision matrix for selecting 18-crown-6 variants based on cation hardness and solvent conditions.
Part 4: Experimental Methodologies (Self-Validating Protocols)
To ensure data integrity, we recommend Isothermal Titration Calorimetry (ITC) as the primary method for Aza-18-crown-6 studies due to its ability to simultaneously determine
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: Direct measurement of binding enthalpy and binding constant.[1][2][3]
Causality & Rationale:
-
Why ITC? Unlike van't Hoff analysis (derived from temperature-dependent
), ITC measures heat directly, eliminating error propagation from non-linear curve fitting across multiple temperatures. -
Why Degas? Micro-bubbles absorb heat during compression/expansion in the syringe, creating baseline noise that obscures the weak signal of Aza-complexation with alkali metals.
Workflow:
-
Preparation:
-
Host Solution (Cell): 1.0 mM Aza-18-crown-6 in anhydrous Methanol (or buffer).
-
Guest Solution (Syringe): 15-20 mM Metal Salt (e.g.,
). Note: Anion matters. Nitrate is preferred over chloride to prevent ion-pairing interference. -
Degassing: Vacuum degas both solutions for 10 minutes at 2°C below experimental temperature.
-
-
Titration Loop:
-
Perform 25 injections of 10
each. -
Spacing: 240 seconds between injections to allow full thermal equilibration (return to baseline).
-
Stirring: 300-500 rpm (ensure mixing without generating friction heat).
-
-
Control (Heat of Dilution):
-
Mandatory Step: Titrate Guest (Syringe) into pure Solvent (Cell).
-
Subtract this "blank" isotherm from the complexation isotherm. Failure to do this results in false
values.
-
-
Data Analysis:
-
Fit using a "One Set of Sites" model (assuming 1:1 stoichiometry).
-
Validation Check: If stoichiometry (
) deviates from , check for concentration errors or aggregation.
-
Protocol 2: NMR Titration
Objective: Structural validation and binding site confirmation.
Causality & Rationale:
-
Why NMR? Aza-18-crown-6 has distinct methylene protons adjacent to the Nitrogen. Upon binding, these shift significantly, confirming the N-atom's involvement in coordination.
Workflow:
-
Sample: Prepare 0.5 mL of 10 mM Aza-18-crown-6 in deuterated solvent (
or ). -
Titration: Add aliquots of Metal Salt stock (0.5 - 5.0 equivalents).
-
Observation:
-
Monitor the chemical shift (
) of the protons. -
Fast Exchange: Single shifting peak
Use vs. Concentration to calculate . -
Slow Exchange: Two distinct peaks (free vs. bound)
Integrate peak areas to calculate .
-
Part 5: ITC Data Processing Workflow
The following diagram details the rigorous data processing pipeline required to extract publication-grade thermodynamic parameters.
Figure 2: ITC data processing pipeline from raw thermogram to thermodynamic parameters.
References
-
Thermodynamics of the Complexation of 1-Aza-18-Crown-6 with Ag+ Ions in H2O–DMSO Solvents. Russian Journal of Physical Chemistry A.
-
Conductance Studies on Complex Formation Between Aza-18-Crown-6 with Ag+, Hg2+ and Pb2+ Cations. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Biophysical Chemistry.
-
Complexation of 18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies.
-
18-Crown-6: Synthesis and Applications. American Chemical Society (ACS) Molecules of the Week.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane (Aza-18-Crown-6)
Welcome, colleagues. In our work within advanced chemical synthesis and drug development, the compounds we handle demand not only precision in application but also uncompromising diligence in their disposal. 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane, commonly known as Aza-18-Crown-6, is a powerful complexing agent invaluable for its ability to selectively bind cations. However, its properties necessitate a formal and validated disposal procedure to ensure the safety of our laboratory personnel and the integrity of our environment.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe management of Aza-18-Crown-6 waste, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to handle this substance confidently from the moment it becomes waste to its final, secure disposal.
Core Hazard Profile & Risk Assessment
Understanding the "why" is fundamental to every safety protocol. Aza-18-Crown-6 is not benign; it is an irritant with potential for further toxicity, demanding careful handling to mitigate exposure risks.
According to aggregated GHS data, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of the powder or dust may irritate the respiratory tract.[1][2][3]
-
Potential Acute Oral Toxicity (H302): Closely related crown ethers are classified as harmful if swallowed, a risk that should be prudently extended to this compound.[4][5][6]
The primary risks in a laboratory setting are accidental skin/eye contact during weighing and transfer, and inhalation of airborne particles. Our disposal procedures are designed specifically to control these exposure pathways.
Mandatory Personal Protective Equipment (PPE)
There is no substitute for a physical barrier between you and the chemical. The following PPE is mandatory when handling Aza-18-Crown-6 in any form, including as a waste product. The rationale is to create a comprehensive shield against the identified hazards.
| Equipment | Specification | Rationale for Use with Aza-18-Crown-6 |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard. | Prevents direct skin contact, mitigating the H315 skin irritation hazard.[4] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A face shield is required when handling larger quantities or if there is a splash risk. | Protects against airborne particles or accidental splashes, directly addressing the H319 serious eye irritation hazard.[4][7] |
| Protective Clothing | Standard laboratory coat. Consider a chemically resistant apron for bulk transfers. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood or well-ventilated area.[4][7] | Addresses the H335 respiratory irritation hazard by ensuring dust and aerosols are not inhaled. |
Laboratory Waste Containment Protocol
Proper disposal begins at the point of generation. Adherence to a strict containment protocol prevents cross-contamination and ensures the waste is managed safely prior to collection.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Select a clearly labeled, dedicated container for Aza-18-Crown-6 waste. This container must be made of a compatible material (high-density polyethylene is a robust choice) and feature a secure, leak-proof screw-top cap.[9][10] Never use repurposed food containers.[9]
-
Labeling is Critical: The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents: "This compound ".[11] Ensure the date of first waste addition is marked.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired pure Aza-18-Crown-6, as well as grossly contaminated items like weigh boats or filter paper, in this container.
-
Liquid Waste: If Aza-18-Crown-6 is used in a solution, collect the liquid waste in a separate, appropriately labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong acids or oxidizers.[8][12]
-
-
Secure Storage: Keep the waste container tightly sealed when not in use.[9][10] Store it in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.
-
Request Pickup: Once the container is three-quarters full or has reached your institution's storage time limit (e.g., 150 days), submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[13]
Spill Management & Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.
Protocol for a Minor Spill (Solid Compound):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: Cover the spill with a dry absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.
-
Clean-Up: Use non-sparking tools to gently sweep or scoop the material into your designated hazardous waste container.[7] Avoid aggressive sweeping that generates dust.[7] If available, an explosion-proof vacuum is a superior option.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your lab's specific SOPs) and paper towels. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[4]
Protocol for a Major Spill:
-
Evacuate: Immediately evacuate the area and alert all personnel to leave.[7]
-
Isolate: If safe to do so, close the doors to the affected area to contain the spill.
-
Notify EHS: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.
-
Do Not Attempt to Clean: A major spill requires specialized handling by trained emergency responders.
Final Disposal Pathway: A Validated Workflow
The ultimate fate of Aza-18-Crown-6 waste is treatment by a licensed hazardous waste management facility. The following workflow illustrates the decision-making process from generation to final disposal, which is almost always incineration for this class of organic compound.
Caption: Decision workflow for Aza-18-Crown-6 from lab generation to final disposal.
The most common and environmentally preferred disposal method for organic compounds like Aza-18-Crown-6 is high-temperature incineration at a licensed facility.[5][12] This process ensures complete thermal destruction of the molecule. In some cases, disposal in a specially licensed and engineered chemical landfill is also an option, though this is generally less preferred.[12] Your institution's EHS office will manage the relationship with the disposal vendor and ensure all regulatory requirements are met.
Regulatory Adherence
All hazardous waste disposal is governed by strict regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA) and corresponding state agencies.[14] It is your legal and professional responsibility to manage your laboratory's waste in full compliance with these regulations. This guide is designed to align with these requirements, but always defer to the specific protocols established by your institution's EHS department, as they are tailored to local and state laws.[14]
By adhering to these procedures, you ensure a safe working environment, protect our ecosystem, and uphold the highest standards of scientific responsibility.
References
-
Safety Data Sheet: 1,4,10,13-pentaoxacyclopentadecane. Chemos GmbH & Co. KG. [Link]
-
This compound | C12H25NO5 | CID 118578. PubChem. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet: 18-Crown-6-ether. Chemos GmbH & Co. KG. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]
-
What Regulations Govern Hazardous Waste Management?. YouTube. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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- 4. chemos.de [chemos.de]
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Operational Safety Guide: 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane (1-Aza-18-crown-6)
[1]
CAS: 33941-15-0 | Formula: C₁₂H₂₅NO₅ | Mol.[1][2][3] Weight: 263.33 g/mol [1]
Executive Safety Analysis: The "Trojan Horse" Hazard
From the Desk of the Senior Application Scientist:
While standard Safety Data Sheets (SDS) classify 1-Aza-18-crown-6 primarily as a skin and eye irritant (H315, H319), treating it solely as a mild irritant is a critical operational error.[1]
The true danger of this macrocycle lies in its supramolecular function .[4] As a phase transfer catalyst and complexing agent, it is designed to encapsulate cations and transport them across lipophilic barriers. Biologically, this translates to a permeation enhancer effect.[4]
The Risk: If you are handling this compound in solution with other cytotoxic agents, heavy metals, or neurotoxins, 1-Aza-18-crown-6 can actively transport these "passenger" toxins through your skin and cell membranes more efficiently than they would penetrate alone.[1] This is the "Trojan Horse" effect.
Therefore, our PPE strategy focuses not just on preventing acid/base burns, but on establishing an impermeable barrier against supramolecular transport. [1]
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >500 mg quantities or preparing stock solutions.
| PPE Category | Standard Requirement | Technical Justification & Specifications |
| Hand Protection | Double-Gloving (Nitrile/Laminate) | Primary Layer: Silver Shield® or chemically resistant laminate (EVOH).[1] Secondary Layer (Outer): Nitrile (minimum 5 mil).[1][4] Reasoning: Crown ethers can permeate thin nitrile over time.[4] The laminate layer prevents organic solvent breakthrough; the outer nitrile provides dexterity and grip.[4] |
| Eye Protection | Chemical Splash Goggles | Spec: ANSI Z87.1+ Impact Rated with indirect venting.[4] Reasoning: The secondary amine functionality renders this compound basic and potentially caustic to corneal tissue.[4] Safety glasses are insufficient for liquid handling due to splash risk.[4] |
| Respiratory | Fume Hood / N95 | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[4] Secondary: N95 particulate respirator if handling solid powder outside a hood (not recommended).[1][4] Reasoning: The solid has a low melting point (~47°C) and can be waxy/oily; inhalation of dust or mist causes severe respiratory tract irritation (H335).[1][4] |
| Body Defense | Lab Coat (Natural Fiber) | Spec: 100% Cotton or Flame-Resistant (Nomex).[1][4] Reasoning: Avoid synthetic blends (polyester) which can melt into skin if a solvent fire occurs.[1][4] |
Operational Workflow: Handling & Solubilization
Phase 1: Solids Handling (Static & Weighing)
1-Aza-18-crown-6 often presents as a waxy solid or crystalline powder that is hygroscopic.[1]
-
Environment: All weighing must occur inside a fume hood or a localized exhaust enclosure.
-
Static Control: Use an antistatic gun or polonium strip if the powder is flighty.[4]
-
Tools: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers when in contact with the pure macrocycle.[4]
Phase 2: Solubilization Protocol
CAUTION: Dissolution is often exothermic.[4]
-
Solvent Selection: Compatible with Chloroform, Dichloromethane (DCM), or Methanol.[4]
-
Addition Order: Add the solid to the solvent slowly. Do not add solvent to the solid to prevent "clumping" and rapid heat evolution.[4]
-
Inerting: Sparge the solution with Nitrogen or Argon if the downstream application is sensitive to oxidation (the amine group is susceptible to oxidation over time).[4]
Waste Disposal & Decontamination[5]
Do not flush down the drain. Crown ethers are difficult to remove from water systems and can mobilize heavy metals in municipal waste streams.[4]
Disposal Protocol:
-
Segregation: Collect in a dedicated "Organic Hazardous Waste" stream.
-
Labeling: Clearly tag as "Contains Macrocyclic Ether – Toxic / Irritant."[4][5]
-
Destruction: The preferred method is incineration in a chemical combustor equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) generated from the amine group.[4]
Spill Decontamination:
-
Solid Spill: Do not dry sweep (creates dust).[4] Cover with a damp absorbent pad or use a HEPA vacuum.[4]
-
Liquid Spill: Absorb with vermiculite or sand.[4]
-
Surface Cleaning: Wipe the area with a dilute ethanolic solution followed by soap and water.[4] The ethanol helps solubilize the waxy residue; water removes the complex.[1][4]
Visualizing the Safety Lifecycle
The following diagram illustrates the decision logic for safe handling, emphasizing the "Trojan Horse" risk assessment.
Figure 1: Decision logic for PPE selection based on solvent context and permeation risks.[1][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118578, 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane.[1] Retrieved January 30, 2026 from [Link][1]
-
Gokel, G. W., et al. (2004). Hydraphile synthetic ion channels: structure, function, and applications.[1] (Context on membrane transport properties of crown ethers). Chemical Society Reviews.[4] Retrieved from [Link]
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aza-18-crown-6 = 98.0 NT 33941-15-0 [sigmaaldrich.com]
- 3. This compound | 33941-15-0 [chemicalbook.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
